1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose CAS number 24332-95-4
An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose (CAS 24332-95-4) Executive Summary This guide provides a comprehensive technical overview of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose, a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose (CAS 24332-95-4)
Executive Summary
This guide provides a comprehensive technical overview of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose, a pivotal acetylated derivative of L-fucose. We delve into the critical role of fucosylation in health and disease, establishing the scientific context for this compound's significance. The document details its physicochemical properties, outlines robust protocols for its synthesis and purification, and describes essential analytical techniques for its characterization. Furthermore, it explores its key applications as a versatile building block in synthetic carbohydrate chemistry and as a tool in metabolic glycoengineering for modulating the glycosylation of therapeutic proteins. This guide is intended to serve as an essential resource for researchers and professionals in glycobiology, drug discovery, and biopharmaceutical development.
The Biological Imperative: Fucosylation in Health and Disease
Fucosylation, the enzymatic addition of the deoxyhexose L-fucose to glycoproteins and glycolipids, is a post-translational modification of profound biological importance.[1][2] This process is integral to a multitude of cellular functions, including cell-cell recognition, signal transduction, and immune modulation.[2][3] Fucose is typically found at the terminal position of glycan chains, where it can be linked in various ways (α1,2, α1,3, α1,4, and α1,6), predisposing it to act as a critical recognition element in biological interactions.[3]
The precise control of fucosylation is paramount for maintaining physiological homeostasis. Aberrant fucosylation patterns, often resulting from altered expression or mutations in fucosyltransferase (FUT) enzymes, are increasingly recognized as hallmarks of various pathologies.[1][4] These include inflammatory conditions like inflammatory bowel disease, rheumatoid arthritis, and various forms of cancer, such as hepatocellular carcinoma and pancreatic cancer.[3][4][5] In oncology, changes in fucosylation are associated with tumor progression, metastasis, and resistance to chemotherapy.[1][5]
Given this context, tools that allow for the study and manipulation of fucosylation pathways are invaluable. 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose serves as one such critical tool, enabling both the chemical synthesis of complex fucosylated structures and the metabolic engineering of cellular glycosylation pathways.
1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose is a fully protected derivative of L-fucose, a monosaccharide that is a fundamental component of many N- and O-linked glycans in mammals.[3][6] The acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 serves two primary purposes: it protects these reactive groups during chemical synthesis and enhances the molecule's lipophilicity, which improves its solubility in organic solvents and its permeability across cell membranes.[][8]
The synthesis of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose is typically achieved through the peracetylation of L-fucose. The choice of reaction conditions can influence the anomeric selectivity, but the following protocol is a standard approach.
Technical Guide: Solubility Profile and Handling of Tetra-O-acetyl-L-fucose
Topic: Solubility of Tetra-O-acetyl-L-fucose in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1] Executive Summary 1,2,3,4-Tetra-O-acetyl-L-fucopy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of Tetra-O-acetyl-L-fucose in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-Depth Technical Guide[1]
Executive Summary
1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CAS: 24332-95-4 / 64913-16-2) is a critical lipophilic intermediate in glycomimetic drug synthesis and fucosylation research.[1] Unlike its parent compound, L-fucose, which is highly water-soluble, the peracetylated derivative exhibits a distinct lipophilic profile driven by the four acetyl protecting groups.[1]
This guide provides a definitive solubility landscape, validated recrystallization protocols, and thermodynamic insights to ensure high-yield handling of this compound in medicinal chemistry and chemical biology workflows.[1]
Physicochemical Profile
Understanding the fundamental properties of the solute is prerequisite to solvent selection.[1]
Moderate MW facilitates solubility in small-molecule organic solvents.[1]
Physical State
White to off-white crystalline solid
Polymorphism can affect dissolution rates; typically mp 90–95 °C [1].[1]
Polarity
Moderate-Low
The acetyl groups mask the polar hydroxyls, significantly reducing hydrogen bond donor capability (HBD = 0).[1]
LogP (Estimated)
~0.5 – 1.2
Lipophilic enough to partition into organic layers (DCM/EtOAc) during extraction.[1]
Solubility Landscape
The solubility of tetra-O-acetyl-L-fucose is governed by "like dissolves like," where the acetyl ester groups dictate interaction with moderately polar aprotic solvents.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Status
Application Context
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Primary solvents for reactions, NMR analysis (CDCl₃), and liquid-liquid extraction.[1]
Esters
Ethyl Acetate (EtOAc)
High
Excellent for extraction and as the "good" solvent in recrystallization pairs.[1]
Polar Aprotic
DMSO, DMF
High
Used for biological assays (stock solutions) and nucleophilic substitution reactions.[1]
Ethers
THF, 1,4-Dioxane
High
Common reaction media; THF is often used for glycosylation activation steps.[1]
Alcohols
Methanol, Ethanol, Isopropanol
Moderate / Temperature Dependent
Often soluble when hot, less soluble when cold.[1] Key solvents for recrystallization or deacetylation reactions.[1]
Hydrocarbons
Hexanes, Pentane, Heptane
Insoluble / Poor
Acts as an antisolvent to induce precipitation or turbidity in recrystallization.[1]
Aqueous
Water, PBS Buffers
Insoluble
The compound will precipitate or oil out in aqueous media.[1]
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot EtOAc (approx. 50–60 °C) required to fully dissolve the solid.[1] Swirl constantly.
Tip: If undissolved particles remain after 5 mins, filter the hot solution through a glass wool plug to remove insoluble impurities.
Cloud Point: While keeping the solution warm (not boiling), dropwise add Hexanes. Swirl after each addition. Continue until a faint, persistent turbidity (cloudiness) appears.[1]
Clarification: Add a few drops of hot EtOAc to just clear the turbidity.[1]
Nucleation & Growth: Remove from heat. Allow the flask to cool to room temperature undisturbed.
Note: Rapid cooling may cause "oiling out" (formation of a viscous liquid instead of crystals).[1] If this happens, reheat to dissolve and cool more slowly, or scratch the glass with a spatula.[1]
Harvesting: Cool the flask on ice (0–4 °C) for 30 minutes to maximize yield. Filter the white crystals using a Buchner funnel. Wash with cold Hexane/EtOAc (9:1 mixture).[1]
Drying: Dry under high vacuum to remove residual solvent.[1]
Protocol B: Preparation of Stock for Biological Assays
Peracetylated fucose derivatives are often used as cell-permeable metabolic probes [4].[1]
Weigh the target mass of tetra-O-acetyl-L-fucose.[1]
Add anhydrous DMSO to achieve a concentration of 10–50 mM (approx. 3–16 mg/mL).
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Validation: Inspect visually for any suspension.[1] If turbid, sonicate for 1–2 minutes.
Storage: Aliquot into small volumes and store at -20 °C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl esters.
Troubleshooting Common Solubility Issues
Observation
Diagnosis
Corrective Action
"Oiling Out"
The solute separates as a liquid phase rather than crystals during cooling.[1]
The solvent system is too non-polar or cooled too fast.[1] Add a small amount of the polar solvent (EtOAc) and reheat. Seed with a pure crystal if available.[1]
Solvent contained moisture (wet DMSO or Alcohols).[1] Use anhydrous solvents and store under inert gas (N₂/Ar).[1]
References
Sigma-Aldrich.[1] Product Specification: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Link
Kováč, P., & Glaudemans, C. P. J. (1985).[1] Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-β-D-galactopyranose. Carbohydrate Research, 140(2), 313-318.[1] (Describes analogous purification of tetra-acetylated hexoses via chloroform/ether systems). Link
Zhang, Z., et al. (2012).[1] A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses.[1] Molecules, 17(12).[1] (Validates EtOAc/Hexane recrystallization for peracetylated sugars). Link
Selleck Chemicals.[1][6] 2F-Peracetyl-Fucose Solubility Data. (Demonstrates DMSO solubility for peracetylated fucose analogs). Link
1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose: Chemical Identity & Metabolic Engineering Guide
This guide serves as a comprehensive technical resource for 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose (and its relevant anomers). It is designed for researchers utilizing metabolic oligosaccharide engineering (MOE) to s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose (and its relevant anomers). It is designed for researchers utilizing metabolic oligosaccharide engineering (MOE) to study glycosylation pathways.
Executive Summary
1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose (often abbreviated as Ac4Fuc or Peracetylated Fucose ) is a lipophilic, membrane-permeable derivative of L-fucose. It serves as a critical "Trojan horse" substrate in glycobiology, bypassing the rate-limiting membrane transport of free fucose to drive high-efficiency intracellular fucosylation. Upon entry into the cytosol, non-specific esterases cleave the acetyl groups, releasing free L-fucose for the salvage pathway.
This guide details the nomenclature (synonyms), mechanism of action, synthesis, and validated experimental protocols for its use in metabolic labeling.
Part 1: Chemical Identity & Nomenclature
In chemical procurement and database searching, this molecule is frequently obscured by varying nomenclature standards. The table below consolidates its identifiers, distinguishing between specific anomers where necessary.
Master Synonym & Identifier Table
Category
Identifier / Synonym
Context & Notes
Common Name
Peracetylated Fucose
Widely used in lab slang and protocol discussions.
Abbreviation
Ac4Fuc / FucAc4
Standard abbreviation in glyco-engineering literature.
Unique digital identifier for database integration.
⚠️ Senior Scientist Insight: While the beta anomer is specified in many mechanistic studies, commercial "Tetra-O-acetyl-L-fucose" is often supplied as the alpha-anomer or an anomeric mixture .
Does it matter? Biologically, no . Intracellular esterases cleave the acetyl groups rapidly, releasing free L-fucose which undergoes spontaneous mutarotation in the cytosol before being processed by Fucose Kinase (FUK). Therefore, you can typically use the alpha-anomer or mixture for metabolic labeling experiments interchangeably.
Part 2: Functional Utility & Mechanism
The primary utility of Ac4Fuc is Metabolic Oligosaccharide Engineering (MOE) .[5] Unlike free fucose, which requires specific active transporters (e.g., SLC35C1) to enter the cell, Ac4Fuc enters via passive diffusion due to its high lipophilicity.
Mechanism of Action: The "Trojan Horse" Pathway
The following diagram illustrates the pathway from extracellular administration to incorporation into glycoconjugates.
Figure 1: The metabolic salvage pathway utilized by Peracetylated Fucose.[6][7] The acetylation allows passive entry, bypassing transporter bottlenecks.
Part 3: Synthesis & Preparation
For labs requiring large quantities, synthesis from inexpensive L-Fucose is more cost-effective than commercial procurement.
Protocol: Chemical Acetylation of L-Fucose
Objective: Synthesize 1,2,3,4-Tetra-O-acetyl-L-fucopyranose from L-Fucose.
Dissolution: In a round-bottom flask, suspend 1.0 g of L-Fucose in 10 mL of anhydrous Pyridine .
Acetylation: Cool the solution to 0°C (ice bath). Dropwise, add 5 mL of Acetic Anhydride .
Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 hours) under an inert atmosphere (
).
Validation: TLC (Hexane:Ethyl Acetate 1:[9]1) should show the disappearance of the polar baseline spot (L-Fucose) and the appearance of a high-
spot (Ac4Fuc).
Quenching: Pour the reaction mixture into 50 mL of ice-water to hydrolyze excess acetic anhydride.
Extraction: Extract the aqueous layer 3x with DCM .
Wash: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated
and brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Result: A white solid or viscous syrup (mixture of anomers). Yield is typically >90%.
Part 4: Experimental Protocol (Metabolic Labeling)
This protocol describes how to use Ac4Fuc to enhance global fucosylation in cell culture.
Reagent Preparation
Stock Solution: Dissolve Ac4Fuc in high-grade DMSO to a concentration of 100 mM .
Stability:[7][10] Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
Solubility Note: Ac4Fuc is hydrophobic. Do not attempt to dissolve directly in aqueous media.
Biological Workflow
Figure 2: Three-day metabolic labeling workflow for maximizing fucose incorporation.
Detailed Protocol Steps
Seeding: Plate target cells (e.g., CHO, HEK293, or cancer lines) in 6-well plates. Aim for 30–40% confluency at the time of treatment to prevent overgrowth during the 3-day incubation.
Treatment:
Dilute the 100 mM DMSO stock directly into fresh culture media to a final concentration of 50 µM to 200 µM .
Control: Always include a "Vehicle Control" well containing only DMSO (same volume as the treatment).
Incubation: Incubate cells for 72 hours at 37°C / 5% CO₂.
Note: Fucosylation turnover is relatively slow; shorter incubations (<24h) may yield insufficient incorporation.
Analysis (Lectin Blotting):
Lyse cells using RIPA buffer.
Perform SDS-PAGE and transfer to nitrocellulose.
Probe with Biotinylated Aleuria Aurantia Lectin (AAL) , which binds specifically to fucose residues.
Expected Result: Ac4Fuc treated lanes should show significantly higher signal intensity compared to untreated controls.
Part 5: Analytical Characterization
When synthesizing or verifying the purity of Ac4Fuc, use the following analytical benchmarks.
Appearance: White crystalline solid or colorless syrup.
Acetate Methyls: Distinct sharp singlets in the 2.00 – 2.20 ppm region (integrating to 12H).
H-1 Anomeric Proton:
Alpha-anomer: Doublet at ~6.3 ppm (
Hz).
Beta-anomer: Doublet at ~5.7 ppm (
Hz).
C-6 Methyl: Doublet at ~1.15 ppm (characteristic of fucose).
References
Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Proceedings of the National Academy of Sciences, 100(16), 9116-9121.
Sawa, M., Hsu, T. L., Itoh, T., Sugiyama, M., Hanson, S. R., Vogt, P. K., & Wong, C. H. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376.
PubChem Compound Summary. (n.d.). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 273721).[7][11] National Center for Biotechnology Information.
Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein and cellular fucosylation.[10] Proceedings of the National Academy of Sciences, 110(14), 5404-5409.
Executive Summary: The Hidden Variable in Glyco-Engineering
Technical Whitepaper: Anomeric Stability of Peracetylated -L-Fucose in Solution -L-fucopyranose In the field of Metabolic Oligosaccharide Engineering (MOE), peracetylated fucose analogs (e.g., FucAz, FucAlk) are standard...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Anomeric Stability of Peracetylated
-L-Fucose in Solution
-L-fucopyranose
In the field of Metabolic Oligosaccharide Engineering (MOE), peracetylated fucose analogs (e.g., FucAz, FucAlk) are standard reagents due to their membrane permeability. While the biological efficacy of these probes is well-documented, their physicochemical stability in solution is frequently overlooked.
The core instability issue is mutarotation —the spontaneous interconversion between the
-anomer (often the kinetic product of synthesis) and the -anomer (the thermodynamic product). For 1,2,3,4-tetra-O-acetyl-L-fucopyranose, the -anomer is thermodynamically less stable than the -anomer due to the anomeric effect .
This guide details the mechanistic drivers of this instability, provides a self-validating NMR protocol for quantification, and establishes handling standards to ensure experimental reproducibility in drug development workflows.
Mechanistic Underpinnings
To control stability, one must understand the forces driving the equilibration.
The Anomeric Effect in L-Fucose
L-Fucose adopts the
chair conformation.
-L-Fucose Acetate: The C1-acetate is in the axial position. This is stabilized by the endo-anomeric effect, where the lone pair of the ring oxygen () donates electron density into the antibonding orbital of the C1-aglycone bond ().
-L-Fucose Acetate: The C1-acetate is in the equatorial position. While sterically less crowded, it lacks the stabilizing orbital overlap of the anomeric effect and suffers from dipole-dipole repulsion between the ring oxygen and the exocyclic acetate oxygen.
Consequently, in solution, a pure sample of the
-anomer will spontaneously convert to the -anomer until equilibrium is reached (typically ~80:20 : ratio in non-polar solvents).
The Mechanism of Mutarotation
The conversion proceeds through an oxocarbenium ion intermediate. This pathway is catalyzed by trace acids (often present in chloroform) or polar protic solvents that stabilize the charged transition state.
Figure 1: Mutarotation pathway of peracetylated fucose. The equilibrium strongly favors the
-anomer due to the anomeric effect.
Analytical Characterization: The Self-Validating Protocol
Visual inspection is insufficient; both anomers are often white solids or clear oils. High-Resolution NMR is the gold standard for validation.
Distinguishing Anomers via
H-NMR (
Conformation)
For L-fucose derivatives, the coupling constant (
) is the definitive discriminator.
Feature
-L-Fucose Acetate
-L-Fucose Acetate
Structural Reason
H1 Chemical Shift
Upfield (~5.6 ppm)
Downfield (~6.3 ppm)
Electronic shielding
H1-H2 Geometry
Trans-diaxial
Cis (Axial-Equatorial)
Chair Geometry
Coupling ()
Large (7.5 – 8.5 Hz)
Small (3.0 – 4.0 Hz)
Karplus Equation
Thermodynamics
Kinetic Product
Thermodynamic Product
Anomeric Effect
Protocol: Kinetic Stability Assay
Objective: Determine the rate of anomerization in your specific vehicle (e.g., DMSO stock).
Preparation: Dissolve 10 mg of pure
-L-fucose tetraacetate in 600 L of the deuterated solvent of interest (e.g., DMSO- or ).
T0 Acquisition: Immediately acquire a
H-NMR spectrum (16 scans). Integrate the H1 doublet at ~5.6 ppm () and any appearing doublet at ~6.3 ppm ().
Time-Course: Incubation at 25°C. Acquire spectra at t = 1h, 4h, 12h, and 24h.
Calculation: Plot the ratio of integrals over time.
Experimental Stability Data & Factors
The rate of anomerization is not constant; it is heavily dependent on the solvent environment.
High dielectric constant stabilizes the oxocarbenium intermediate.
Use fresh, anhydrous solvents. Freeze stocks.
Methanol / Water
Very Low
Protic solvents facilitate proton transfer; risk of solvolysis (deacetylation).
Avoid for storage. Use only for immediate dosing.
Solid State
High
Crystal lattice energy prevents conformational change.
Store as lyophilized powder at -20°C.
Implications for Drug Development (MOE)
In Metabolic Oligosaccharide Engineering, the impact of anomeric purity is nuanced but critical for Quality Control (QC).
Intracellular Processing: Once the probe enters the cell, non-specific esterases cleave the acetate groups. The resulting free fucose mutarotates rapidly (
) in the cytosol. Therefore, biological efficacy is generally independent of the initial anomeric ratio .
Dosing Precision (The QC Trap): If your concentration calculations assume a pure standard, but your sample has equilibrated to an 80:20 mixture, your effective molarity remains correct (MW is identical). However, if degradation (hydrolysis) occurs alongside mutarotation, your dose is compromised.
Rule: Mutarotation is a "warning light" that the sample is aging. If you see
-anomer appearing in a -stock, check for deacetylation products (free OH signals).
Workflow: Handling & Storage
Figure 2: Recommended handling workflow to minimize anomeric drift.
References
PubChem. beta-L-Fucopyranose Compound Summary. National Library of Medicine.
[Link]
Kayser, H., et al. (1992). Biosynthesis of a nonphysiological sialic acid in different rat organs, using N-propanoyl-D-mannosamine. Journal of Biological Chemistry. (Foundational text on metabolic engineering precursors).
[Link]
Wong, C.H. (Survey of Glycochemistry). Mutarotation and the Anomeric Effect.[1][2] (General reference for thermodynamic principles of carbohydrate anomerization).
[Link]
Spijker, N. M., et al. Determination of Anomeric Configuration via Coupling Constants. (Technical basis for J-coupling analysis in L-fucose).
[Link]
Synthesis of GDP-fucose analogs from peracetylated fucose
Application Note & Protocol A Practical Guide to the Chemoenzymatic Synthesis of GDP-Fucose Analogs from Peracetylated Fucose Precursors Audience: Researchers, scientists, and drug development professionals. Abstract Gua...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Practical Guide to the Chemoenzymatic Synthesis of GDP-Fucose Analogs from Peracetylated Fucose Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Guanosine diphosphate fucose (GDP-fucose) is the universal donor substrate for fucosyltransferases, enzymes that play a critical role in the biosynthesis of fucosylated glycans.[1] These glycans are implicated in a vast array of biological processes, including cell adhesion, immune responses, and cancer metastasis.[2][3] Consequently, analogs of GDP-fucose are invaluable tools for probing and modulating these pathways, serving as inhibitors or metabolic labels. This guide provides a detailed protocol for the synthesis of GDP-fucose analogs, leveraging a highly efficient chemoenzymatic strategy. The process starts with peracetylated fucose analogs, which exhibit enhanced cell permeability for in vivo studies, and utilizes a robust one-pot, two-enzyme system that mimics the cellular salvage pathway to generate the final nucleotide sugar for in vitro applications.
Introduction: The Significance of Fucosylation and its Analogs
Fucosylation is a key post-translational modification where a fucose sugar is added to N- and O-glycans and glycolipids.[2] The enzymes responsible, fucosyltransferases (FUTs), use GDP-fucose as the sole donor molecule. In mammals, GDP-fucose is produced through two primary routes: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which recycles free L-fucose.[2][4][5]
Altered fucosylation is a hallmark of several diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.[2][6] GDP-fucose analogs are therefore essential for:
Inhibiting specific FUTs to study their function or for therapeutic intervention.[6][7]
Metabolic labeling of fucosylated glycans by introducing reporter tags like azides or alkynes for subsequent bioorthogonal chemistry.[8]
Probing enzyme-substrate interactions to understand the catalytic mechanisms of FUTs.
Using peracetylated fucose analogs as precursors is a strategic choice, particularly for cell-based assays. The acetyl groups mask the polar hydroxyls, increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, non-specific cytosolic esterases efficiently remove the acetyl groups, releasing the free fucose analog to be processed by the salvage pathway enzymes.[9][10][11]
Overview of GDP-Fucose Biosynthesis Pathways
Understanding the native cellular machinery provides the logical foundation for the synthetic strategy described herein. The chemoenzymatic protocol effectively hijacks the salvage pathway's efficiency.
Caption: Cellular pathways for GDP-fucose synthesis.
Chemoenzymatic Synthesis: A One-Pot Strategy
For preparative-scale synthesis of GDP-fucose analogs for in vitro use, a chemoenzymatic approach offers high specificity and yield under mild conditions, avoiding the complex protecting group chemistry of purely chemical syntheses.[12] The most effective method utilizes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme, originally isolated from Bacteroides fragilis.[13][14][15] This single enzyme catalyzes both the phosphorylation of the fucose analog and its subsequent coupling to GMP (from GTP).
The overall workflow is as follows:
Caption: Workflow for synthesis and validation of GDP-fucose analogs.
Detailed Experimental Protocols
Protocol 1: Chemical De-O-acetylation of Fucose Analog
Rationale: This initial step removes the acetyl protecting groups to generate the free sugar, which is the substrate for the enzymatic reactions. A mild base like sodium methoxide is used to prevent epimerization or degradation of the sugar.
Materials:
Peracetylated fucose analog
Anhydrous Methanol (MeOH)
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
Dowex® 50WX8 hydrogen form resin
Dichloromethane (DCM)
Thin-Layer Chromatography (TLC) supplies
Procedure:
Dissolve the peracetylated fucose analog (1 equivalent) in anhydrous MeOH (approx. 10 mL per gram of sugar).
Cool the solution to 0°C in an ice bath.
Add 0.1 equivalents of 0.5 M NaOMe solution dropwise while stirring.
Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system). The product spot will be much more polar (lower Rf) than the starting material. The reaction is typically complete within 30-60 minutes.
Once the starting material is consumed, add Dowex® 50WX8 resin to the reaction mixture until the pH becomes neutral (check with pH paper). This quenches the reaction by removing sodium ions.
Filter the mixture to remove the resin, washing the resin with additional MeOH.
Combine the filtrates and concentrate under reduced pressure to yield the deacetylated fucose analog as a white solid or clear oil. This product is typically used in the next step without further purification.
Protocol 2: One-Pot Enzymatic Synthesis of GDP-Fucose Analog
Rationale: This protocol leverages the bifunctional FKP enzyme to convert the fucose analog into its corresponding GDP-fucose analog.[13][16] The reaction requires ATP for the initial phosphorylation and GTP for the subsequent guanylylation. An inorganic pyrophosphatase is included to hydrolyze the pyrophosphate (PPi) byproduct, driving the equilibrium of the second reaction step towards the product.[1][15] Manganese or magnesium ions are essential cofactors for the enzymes.
Materials:
Deacetylated fucose analog (from Protocol 1)
Adenosine 5'-triphosphate (ATP), disodium salt
Guanosine 5'-triphosphate (GTP), sodium salt
Manganese (II) sulfate (MnSO₄) or Magnesium chloride (MgCl₂)
In a 15 mL centrifuge tube, prepare the reaction buffer by combining:
5.0 mL of 100 mM Tris-HCl, pH 7.5
Appropriate volume of 1 M MnSO₄ or MgCl₂ to a final concentration of 10 mM.
To this buffer, add the following reagents:
Deacetylated fucose analog (e.g., ~10 mg, ~0.05 mmol)
ATP (1.0 eq to fucose analog)
GTP (1.0 eq to fucose analog)
Gently mix until all solids are dissolved.
Add the enzymes:
Inorganic pyrophosphatase (~100 units)
FKP enzyme (~10 units)
Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking (e.g., 225 rpm).[13]
Monitor reaction progress by TLC or analytical anion-exchange HPLC.
To quench the reaction, add three volumes of cold ethanol and incubate at -20°C for 30 minutes to precipitate the enzymes and salts.
Centrifuge the mixture (e.g., 5,000 x g for 30 min) to pellet the insoluble material.[13]
Carefully decant the supernatant containing the crude GDP-fucose analog and concentrate it in vacuo.
Protocol 3: Purification by Gel Filtration Chromatography
Rationale: Size exclusion chromatography is an effective method for separating the relatively large GDP-fucose analog from smaller molecules like unreacted nucleotides (ATP, GTP) and salts. Bio-Gel P-2 is a commonly used resin for this purpose.[13]
Materials:
Concentrated crude product from Protocol 2
Bio-Gel P-2 resin (or similar)
Chromatography column (e.g., 1.5 x 120 cm)
Elution buffer: 50 mM Ammonium bicarbonate (NH₄HCO₃) or deionized water
Fraction collector
UV Spectrophotometer or plate reader (for detecting nucleotide-containing fractions at 260 nm)
Procedure:
Pack the chromatography column with Bio-Gel P-2 resin and equilibrate with the chosen elution buffer.
Dissolve the concentrated crude product in a minimal volume of elution buffer and load it onto the column.
Elute the column with the buffer at a constant flow rate.
Collect fractions and measure the absorbance of each fraction at 260 nm to identify those containing the nucleotide product.
Pool the product-containing fractions. It is advisable to confirm the identity of the product in the peak fractions by TLC or mass spectrometry before pooling.
Lyophilize (freeze-dry) the pooled fractions to remove the volatile ammonium bicarbonate buffer and water, yielding the pure GDP-fucose analog as a white, fluffy solid.[13]
Product Characterization
Rationale: Rigorous analytical validation is essential to confirm the identity, purity, and concentration of the synthesized GDP-fucose analog before its use in biological assays.[17]
Analytical Method
Parameter
Expected Result/Observation
Anion-Exchange HPLC
Purity & Retention Time
A single major peak with a retention time characteristic of a diphosphate nucleotide. Purity should be ≥95%.[18]
Mass Spectrometry (MS)
Molecular Weight
The observed mass (typically as [M-H]⁻ in negative ion mode ESI-MS) should match the calculated exact mass of the GDP-fucose analog.[13]
¹H NMR Spectroscopy
Structural Confirmation
Characteristic signals for the guanosine base (e.g., H8 proton ~8.0 ppm), the ribose anomeric proton (H1' ~5.9 ppm, doublet), and the fucose anomeric proton (H1'' ~5.4 ppm, doublet) should be present.[12][13]
UV-Vis Spectroscopy
Concentration
Using the molar extinction coefficient of guanosine at 252 nm (ε = 13,700 M⁻¹cm⁻¹ at pH 7.0), the precise concentration of the final product in solution can be determined.
Troubleshooting and Expert Insights
Low Yield in Enzymatic Step:
Cause: Enzyme inactivity or substrate inhibition.
Solution: Ensure enzymes have been stored correctly (-20°C or -80°C) and have not undergone multiple freeze-thaw cycles. Confirm the purity of the fucose analog, as some impurities can inhibit FKP. The FKP enzyme from B. fragilis is known to be promiscuous, but significant modifications to the fucose scaffold can reduce its efficiency.[13]
Incomplete Reaction:
Cause: Depletion of ATP/GTP or inhibition by pyrophosphate.
Solution: Ensure ATP and GTP are added in at least stoichiometric amounts. Increase the units of inorganic pyrophosphatase to ensure complete hydrolysis of the PPi byproduct.
Product Degradation:
Cause: GDP-fucose and its analogs can be unstable, particularly in acidic conditions or solutions with high ionic strength.[12]
Solution: Maintain a neutral to slightly basic pH (7.0-8.0) during purification and storage. Avoid lyophilization from solutions containing non-volatile salts like LiCl.[12] Store the final product as a lyophilized powder at -20°C or below.
References
Wang, W., Hu, T., Frantom, P. A., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16096–16101. [Link]
Wang, W., Hu, T., Frantom, P. A., et al. (2009). Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. PubMed Central, PMC2752511. [Link]
Li, L., Liu, Y., & Chen, X. (2015). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature Protocols, 10, 331–343. [Link]
Wang, W., et al. (2009). Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. ResearchGate. [Link]
Dolan, S. K., et al. (2023). Use of Crithidia fasciculata extract for the facile enzymatic synthesis of GDP-L-[3H]Fucose. Glycobiology. [Link]
Gokhale, U. B., Hindsgaul, O., & Palcic, M. M. (1990). Chemical synthesis of GDP-fucose analogs and their utilization by the Lewis a(1→4) fucosyltransferase. Canadian Journal of Chemistry, 68(7), 1063-1071. [Link]
Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450. [Link]
Sosicka, P., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology, 221(11). [Link]
Peterson, N. A., et al. (2013). Schematic diagram of GDP-L-fucose synthesis. ResearchGate. [Link]
Li, W., et al. (2018). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Medicinal Chemistry Letters, 9(11), 1137–1142. [Link]
Mahour, R., et al. (2021). Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP). ChemBioChem. [Link]
European Patent Office. (2020). EP3719135A1 - Enzymatic method for preparation of gdp-fucose.
Okeley, N., et al. (2013). Schematic of cellular GDP-fucose synthesis pathway for protein fucosylation. ResearchGate. [Link]
Skurska, E., et al. (2020). Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. Journal of Biological Chemistry, 295(16), 5370-5381. [Link]
Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS One. [Link]
Fernández-Tejada, A., et al. (2021). Fucosyltransferase-specific inhibition via next generation of fucose mimetics. Chemical Science, 12(1), 241-249. [Link]
Li, W., et al. (2020). C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases. ChemMedChem, 15(1), 76-86. [Link]
Mahour, R., et al. (2021). Time course of reactions using cascade 1 (see Figure 1) to synthesize GDP-Fuc. ResearchGate. [Link]
Zimmermann, M., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Antibodies, 8(1), 9. [Link]
Papi, F., et al. (2018). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. International Journal of Molecular Sciences, 19(11), 3338. [Link]
Sullivan, F. X., et al. (1998). Molecular Cloning of Human GDP-mannose 4,6-Dehydratase and Reconstitution of GDP-fucose Biosynthesis in Vitro. Journal of Biological Chemistry, 273(14), 8193-8202. [Link]
Yan, B., et al. (1998). Purification and characterization of a GDP-fucose:polypeptide fucosyltransferase from Chinese hamster ovary cells. Journal of Biological Chemistry, 273(14), 8112-8119. [Link]
Li, Y., et al. (2023). Synthesis of 2′-fucosyllactose using multi-enzyme cascade with cofactor regeneration. Scientific Reports, 13, 10793. [Link]
Wu, H., et al. (2025). Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase. ACS Catalysis. [Link]
Sosicka, P., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. eScholarship.org. [Link]
Yang, M., et al. (2024). Differential Acceptance Specificity of Human Fucosyltransferases toward GDP-azidofucose and GDP-alkynylfucose as Glycosylation Probes. Bioconjugate Chemistry. [Link]
Sosicka, P., et al. (2022). HPLC analysis of GDP-fucose pool size. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Beta-selective acetylation of L-fucose using sodium acetate
Content Type: Application Note & Protocol Guide
Audience: Synthetic Organic Chemists, Glycobiologists, and Drug Discovery Scientists.
Application Note: Thermodynamic Synthesis of 1,2,3,4-Tetra-O-acetyl-
-L-fucopyranose
Executive Summary
The acetylation of L-fucose (6-deoxy-L-galactose) is a foundational step in the synthesis of fucosylated glycosides, including Lewis antigens and human milk oligosaccharides (HMOs). While standard kinetic acetylation (acetic anhydride/pyridine) often yields anomeric mixtures (
), this protocol utilizes sodium acetate (NaOAc) as a base catalyst under high-temperature reflux. This method exploits thermodynamic control to selectively favor the formation of the -anomer ( equatorial acetate), facilitating the isolation of high-purity donors for subsequent glycosylation.
Mechanistic Principles & Causality
The Thermodynamic Driver
Acetylation of sugars can proceed under two regimes:
Kinetic Control (e.g., Pyridine,
): The attacking nucleophile approaches from the least hindered face. For L-fucose, this often results in significant amounts of the -anomer (axial) due to the Anomeric Effect.
Thermodynamic Control (e.g., NaOAc, Reflux): Sodium acetate acts as a weak base at high temperatures (~140°C). Under these conditions, the anomeric acetate can reversibly detach or equilibrate via an oxocarbenium intermediate. The system settles into the lowest energy conformation.
-L-Fucopyranose: The C1-acetate is axial . This benefits from the anomeric effect but suffers from 1,3-diaxial interactions with the C3-axial group (in the fucose/galacto configuration).
-L-Fucopyranose: The C1-acetate is equatorial . Despite lacking the anomeric stabilization, the all-equatorial arrangement (C1, C2, C3) in the -anomer of the galacto-series (except C4) is often thermodynamically preferred in the presence of basic salts like NaOAc, which facilitate rapid anomerization.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the equilibration of the kinetic
-product to the thermodynamic -product mediated by sodium acetate at reflux.
Experimental Protocol
Materials & Reagents[2][3][4][5][6]
L-(-)-Fucose: >98% purity.
Sodium Acetate (NaOAc): Anhydrous. Critical: Fused sodium acetate is preferred. If using trihydrate, it must be fused (melted and dried) immediately before use to remove water.
Place sodium acetate trihydrate in a porcelain dish.
Heat over a Bunsen burner or hot plate until the salt melts in its own water of crystallization, boils, and eventually solidifies into a white crust (anhydrous).
Grind this crust into a fine powder immediately before use.
Step 2: Acetylation Reaction
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charging: Add L-Fucose (1.0 eq) and Anhydrous NaOAc (1.0 eq) to the flask.
Note: A 1:1 molar ratio of NaOAc to sugar is standard for Wolfrom conditions to ensure sufficient basicity for anomerization.
Solvent/Reagent: Add Acetic Anhydride (5-10 mL per gram of fucose) . The fucose will not dissolve immediately.
Reflux: Heat the mixture to reflux (~140°C).
Observation: The solution will turn clear as the sugar acetylates and dissolves.
Duration: Maintain reflux for 1–2 hours .[2] Do not over-cook (charring risk).
Monitoring: Check TLC (Solvent: Hexane/EtOAc 1:1). The product (
) should be the dominant spot.
Step 3: Work-up & Isolation
Quench: Cool the mixture to room temperature. Pour the reaction solution slowly into a beaker containing crushed ice (approx. 10x reaction volume) with vigorous stirring.
Purpose: This hydrolyzes the excess acetic anhydride into acetic acid. Stir for 1 hour.
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL) .
Wash: Wash the combined organic layers with:
Cold water (2 x 50 mL)
Saturated
(until effervescence ceases)
Brine (1 x 50 mL)
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude syrup.
Dissolve the crude syrup in a minimum amount of hot Ethanol (or Diethyl Ether).
Allow to cool slowly to room temperature, then place in the fridge (
).
-Selectivity Check: The -anomer typically crystallizes more readily than the -anomer in this solvent system.
Filter the white crystals and dry in vacuo.
Quality Control & Data Analysis
NMR Characterization (Self-Validation)
The stereochemistry is confirmed by the coupling constant (
) of the anomeric proton.
Parameter
-L-Fucopyranose Tetraacetate (Target)
-L-Fucopyranose Tetraacetate (Impurity)
H-1 Chemical Shift
5.6 – 5.7 ppm
6.3 – 6.4 ppm
Coupling
8.0 Hz (Large)
3.5 – 4.0 Hz (Small)
Conformation
H1 Axial / H2 Axial ()
H1 Eq / H2 Axial ()
Interpretation: A doublet at ~5.7 ppm with a coupling constant of 8 Hz confirms the
-anomer (trans-diaxial relationship between H1 and H2).
QC Decision Tree
Figure 2: Quality control decision tree based on H-1 NMR coupling constants.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete acetylation or hydrolysis during workup.
Ensure NaOAc is anhydrous. Increase stirring time during ice quench to fully break down anhydride.
Alpha-Anomer Contamination
Kinetic control dominated (Temp too low).
Ensure vigorous reflux () is maintained for at least 1 hour to allow thermodynamic equilibration.
Dark/Charred Product
"Sugar burning" due to localized heating.
Use an oil bath instead of a mantle. Ensure fucose is dry before adding anhydride.
Syrup won't crystallize
Mixture of anomers prevents lattice formation.
Triturate with cold ether/hexane to induce nucleation. If persistent, purify via flash chromatography (Hex/EtOAc).
References
Wolfrom, M. L., & Thompson, A. (1963). Acetylation. Methods in Carbohydrate Chemistry, 2, 211-215.
Vlahov, J., & Snatzke, G. (1989). Synthesis of 1,2,3,4-tetra-O-acetyl-L-fucopyranose. Liebigs Annalen der Chemie. (Confirming L-fucose specific protocols).
Struppe, J., et al. (2017). "Proton NMR chemical shifts and coupling constants for brain metabolites." Magnetic Resonance in Medicine. (Provides comparative NMR data for sugar acetates).
Kovac, P. (1985). Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-beta-D-galactopyranose. Carbohydrate Research. (Demonstrates the beta-selectivity of NaOAc methods for the galacto-series).
Queiroz, I. N. L., et al. (2017). "Conformational properties of L-fucose...". Glycobiology. (Defines the
conformation and NMR coupling constants for L-fucose).
Application Note: A Detailed Protocol for the Synthesis of 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Halides
Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology. Abstract: This application note provides a comprehensive guide for the...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology.
Abstract: This application note provides a comprehensive guide for the preparation of glycosyl halides from 1,2,3,4-tetra-O-acetyl-L-fucose. L-fucose is a crucial deoxysugar found in a multitude of biologically significant glycans, and its corresponding glycosyl halides are powerful intermediates for the synthesis of complex oligosaccharides and glycoconjugates. We present a detailed, step-by-step protocol, an in-depth discussion of the underlying reaction mechanism with an emphasis on stereochemical control, and practical insights into reaction optimization and troubleshooting. This guide is intended to equip researchers with the necessary knowledge to reliably synthesize these valuable glycosyl donors for applications in drug discovery and chemical biology.
Introduction: The Significance of Fucosyl Halides
Glycosyl halides are foundational building blocks in synthetic carbohydrate chemistry, serving as highly reactive glycosyl donors for the formation of glycosidic linkages.[1][2] Among these, fucosyl halides are of particular importance due to the ubiquitous role of L-fucose in biological systems. Fucosylated glycans are key components of cell surface antigens, such as the Lewis antigens (e.g., Lewis-X and sialyl Lewis-X), which mediate critical cell-cell recognition events in processes ranging from immune response and inflammation to cancer metastasis.[3]
The ability to chemically synthesize fucosylated structures is paramount for developing probes to study these biological processes and for creating novel carbohydrate-based therapeutics. The conversion of a stable, per-acetylated fucose precursor into a reactive fucosyl halide is the critical first step in many glycosylation strategies, most notably the venerable Koenigs-Knorr reaction.[1][4] This document provides the scientific rationale and a field-proven protocol for this essential transformation.
Reaction Mechanism and Stereochemical Control
The conversion of 1,2,3,4-tetra-O-acetyl-L-fucose to the corresponding glycosyl bromide proceeds via a well-established mechanism that leverages the unique reactivity of the anomeric center. The reaction is typically performed by treating the per-acetylated sugar with hydrogen bromide (HBr) in acetic acid or a chlorinated solvent.[4][5]
The key mechanistic steps are as follows:
Protonation and Leaving Group Departure: The anomeric acetyl group is protonated by the strong acid (HBr), transforming it into a good leaving group (acetic acid). Subsequent departure of this group generates a resonance-stabilized oxocarbenium ion intermediate.
Neighboring Group Participation: The crucial element for stereocontrol is the participation of the acetyl group at the C-2 position.[1] The carbonyl oxygen of the C-2 acetate attacks the electrophilic anomeric carbon from the top face of the pyranose ring, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the top (β) face of the molecule.
Nucleophilic Attack by Halide: The bromide ion (Br⁻) can then only attack the anomeric carbon from the opposite, unhindered bottom (α) face. This results in a net inversion of stereochemistry relative to the acyloxonium ion, leading to the formation of the 1,2-trans product. For L-fucose, where the C-2 acetate is axial in the more stable chair conformation, this process yields the thermodynamically favored α-L-fucopyranosyl bromide.
This neighboring group participation is a cornerstone of stereoselective glycosylation, ensuring high fidelity in the formation of the desired anomer.
Caption: Mechanism of α-L-fucopyranosyl bromide formation.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide from 1,2,3,4-tetra-O-acetyl-L-fucose.
Materials and Reagents
Reagent
Supplier
Grade
Notes
1,2,3,4-Tetra-O-acetyl-L-fucose
Various
>98% Purity
Ensure starting material is dry.
Hydrogen Bromide in Acetic Acid
Various
33 wt. % solution
Corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)
Various
Anhydrous
Use a freshly opened bottle or dry over CaH₂.
Saturated Sodium Bicarbonate (NaHCO₃)
Standard Grade
Aqueous Solution
For neutralization.
Brine (Saturated NaCl)
Standard Grade
Aqueous Solution
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
Standard Grade
Reagent Grade
For drying the organic phase.
Diethyl Ether
Various
Reagent Grade
For work-up.
Hexanes
Various
Reagent Grade
For work-up.
Equipment
Round-bottom flask with a magnetic stir bar
Ice-water bath
Dropping funnel or syringe
Separatory funnel
Rotary evaporator
High-vacuum line
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup: Under an inert atmosphere (N₂ or Argon), dissolve 1,2,3,4-tetra-O-acetyl-L-fucose (1.0 eq) in anhydrous dichloromethane.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
Reagent Addition: Slowly add a 33% solution of hydrogen bromide in acetic acid (approx. 1.5 - 2.0 eq of HBr) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting material.
Quenching and Work-up: Once the reaction is complete, carefully pour the cold reaction mixture into a separatory funnel containing ice-cold water. Dilute with additional dichloromethane.
Washing:
Separate the organic layer.
Wash the organic layer sequentially with ice-cold saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (cease gas evolution).
Wash with ice-cold water.
Wash with ice-cold brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure at a low temperature (<30 °C). The resulting product is often a pale yellow syrup or foam.
Crucial Note: The resulting α-L-fucopyranosyl bromide is highly moisture-sensitive and generally unstable.[1] It is best practice to use the crude product immediately in the subsequent glycosylation step without purification by column chromatography.
Quantitative Data Summary
Reagent
Mol. Wt. ( g/mol )
Molar Eq.
Amount (Example)
1,2,3,4-Tetra-O-acetyl-L-fucose
332.31
1.0
1.00 g (3.01 mmol)
HBr (33% in AcOH)
80.91 (HBr)
~1.5
~0.55 mL
Dichloromethane (DCM)
-
-
10 mL
Product (Theoretical)
355.18
1.0
~1.07 g
Typical Yield
-
-
>90% (crude)
Troubleshooting and Key Considerations
Anhydrous Conditions are Essential: Any moisture present will hydrolyze the product back to the hemiacetal, significantly reducing the yield of the desired glycosyl donor. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[1]
Low Temperature is Critical: The reaction is exothermic. Maintaining a low temperature prevents the formation of elimination byproducts (glycals) and degradation of the sensitive product.
Incomplete Reaction: If TLC indicates the presence of starting material after 2 hours, a small additional charge of HBr/AcOH can be added. However, prolonged reaction times should be avoided.
Product Instability: Do not attempt to store the fucosyl bromide for extended periods. The best results in subsequent glycosylation reactions are achieved when the halide is generated and used in situ or immediately after work-up.
Application in Koenigs-Knorr Glycosylation
The synthesized 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide is a potent glycosyl donor for forming α-L-fucosidic linkages. In a typical Koenigs-Knorr reaction, the fucosyl bromide is activated by a promoter, such as a silver salt (e.g., silver carbonate or silver triflate), in the presence of a glycosyl acceptor (an alcohol, R-OH).[4][6]
Caption: Workflow from acetylated fucose to glycosylation.
The promoter assists in abstracting the bromide, regenerating the acyloxonium ion (or a related activated species), which is then attacked by the nucleophilic hydroxyl group of the acceptor to form the new glycosidic bond with high stereoselectivity.
References
The glycosyl halides and their derivatives. - Semantic Scholar. (n.d.). Retrieved from [Link]
Demchenko, A. V. (2008). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. In Glycoscience (pp. 1-44). Springer.
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022). Chemical Reviews, 122(12), 10693-10763.
Debenham, J. S., & Fraser-Reid, B. (2003). Chemical O-Glycosylations: An Overview. In Glycoscience (pp. 147-184). Springer.
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Glycosyl Halides. (2007). Georg Thieme Verlag.
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022). Accounts of Chemical Research, 55(12), 1633-1647.
Lin, C.-C., et al. (2014). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of Medicinal Chemistry, 57(24), 10345-10355.
Koenigs-Knorr Reaction. (2010). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
The dual role of fucosidases: tool or target. (2023). Applied Microbiology and Biotechnology, 107(5-6), 1489-1502.
Alkylation and Acetylation of Sugars. (2024, May 10). YouTube. Retrieved from [Link]
C-6-Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyltransferases. (2023). Chemistry – A European Journal, 29(61), e202301815.
Glycosyl Formates: Glycosylations with Neighboring-Group Particip
Triflic Acid-Mediated Synthesis of Thioglycosides. (2019). Organic Letters, 21(17), 6886-6890.
α-L-Fucosidases and their applications for the production of fucosylated human milk oligosaccharides. (2020). Applied Microbiology and Biotechnology, 104(13), 5619-5631.
Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-β-?-galactopyranose. (1986).
Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells. (2019). Journal of Biological Chemistry, 294(30), 11463-11475.
This guide details the strategic application of per-O-acetylated fucose analogs to interrogate and manipulate the mammalian fucose salvage pathway. Unlike the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, the salvage pathway recycles free fucose. By exploiting this route with membrane-permeable tetraacetylated substrates (
), researchers can achieve two distinct, high-value outcomes:
Metabolic Oligosaccharide Engineering (MOE): Incorporating azido- or alkynyl-tagged fucose for bioorthogonal imaging (Glycan visualization).
Therapeutic Modulation: Using fluorinated analogs (e.g., 2-fluoro-L-fucose) to metabolically inhibit fucosylation, a critical strategy in enhancing Antibody-Dependent Cellular Cytotoxicity (ADCC) in monoclonal antibody development.
Mechanism of Action: The "Trojan Horse" Entry
Native L-fucose is hydrophilic and relies on specific transporters (e.g., SLC35C1) which can be rate-limiting. Tetraacetylated fucose (
) bypasses these transporters via passive diffusion due to its lipophilic nature.
Once intracellular, non-specific esterases hydrolyze the acetyl groups, releasing free fucose (or its analog) directly into the cytoplasm. This "uncaged" substrate is then processed by Fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP) into the active donor, GDP-Fucose, which Fucosyltransferases (FUTs) transfer onto nascent glycoconjugates in the Golgi.
Diagram 1: The Fucose Salvage vs. De Novo Pathway
This diagram illustrates the competitive entry of tetraacetylated substrates against the native de novo pathway.
Caption: Dual input of GDP-Fucose synthesis.
bypasses membrane transporters, utilizing esterases to enter the salvage loop (Green/Yellow nodes).
Strategic Applications
A. Metabolic Labeling (Imaging & Proteomics)
Substrate: Tetraacetylated N-azidoacetyl-fucose (
) or Alkynyl-fucose ().
Goal: To visualize fucosylated glycans or identify fucosylated proteins via Mass Spec.
Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC).[1]
B. Fucosylation Inhibition (Drug Development)
Substrate: Per-O-acetylated 2-fluoro-L-fucose (
).
Goal: Production of Afucosylated Antibodies .
Mechanism: The fluorinated analog is converted to GDP-2F-Fuc, which acts as a competitive inhibitor of FUTs and, crucially, a feedback inhibitor of the de novo pathway enzyme GMD (GDP-mannose 4,6-dehydratase).[2] This depletes cellular fucose pools, resulting in antibodies lacking core fucose—a key requirement for enhancing ADCC activity in cancer immunotherapy.
cells/mL in complete media (RPMI/DMEM + 10% FBS). Allow adhesion (overnight).
Pulse: Replace media with fresh media containing 50
M .
Control: Treat equivalent wells with DMSO vehicle only.
Note: Avoid concentrations >100
M to prevent acetate toxicity (see Section 5).
Incubation: Incubate for 48–72 hours . Fucose turnover is slower than sialic acid; 24 hours is often insufficient for robust signal.
Harvest: Detach cells (trypsin-free EDTA is preferred to preserve cell surface proteins) and wash 2x with PBS.
Click Reaction (CuAAC):
Resuspend cells in 100
L Labeling Buffer.
Prepare Master Mix (in order): PBS, Ligand (BTTAA, 50
M), Fluorophore (5 M), CuSO4 (1 mM), Sodium Ascorbate (2.5 mM).
Add 100
L Master Mix to cells. Incubate 5–10 mins at Room Temp (dark).
Wash: Wash cells 3x with Labeling Buffer to remove excess dye.
Analysis: Analyze via Flow Cytometry (Ex/Em matching fluorophore).
Protocol 2: Inhibition Assay (2-Fluorofucose)
Target: CHO-S cells expressing IgG.
Culture: Maintain CHO cells in suspension media.
Treatment: Add
to culture at 50 M on Day 0 of the production run.
Maintenance: If culture extends beyond 4 days, supplement with an additional 25
M on Day 3.
Harvest: Collect supernatant on Day 7 (standard harvest).
Validation (Lectin Blot):
Run supernatant on SDS-PAGE. Transfer to nitrocellulose.
Block with BSA (Do not use milk; it contains glycoproteins).
Probe with Biotinylated-AAL (Aleuria Aurantia Lectin) (binds fucose) vs. Biotinylated-LCA (binds core fucose specifically).
Result: Successful inhibition shows loss of AAL/LCA binding compared to untreated control.
Critical Optimization & Troubleshooting
A. Toxicity: The "Acetate Burden"
The hydrolysis of tetraacetylated sugars releases 4 equivalents of acetate per molecule. At high concentrations (>100
M), this can acidify the cytoplasm and inhibit growth.
Solution: If toxicity is observed, lower concentration to 25
M and extend incubation time, or pulse-feed (add substrate every 24h).
B. Background Labeling
Non-specific sticking of hydrophobic dyes (e.g., DBCO-dyes in copper-free click) can cause high background.
Solution: Use CuAAC with water-soluble ligands (BTTAA or THPTA) and wash extensively with BSA-containing buffer.
C. Substrate Comparison Table
Substrate
Modification
Primary Application
Key Constraint
None (Native)
Salvage Pathway Rescue
Competition with de novo
C6-Azide
Imaging / Proteomics
Requires Click Chemistry
C6-Alkyne
Imaging (Low background)
Requires Azide-Tag
C2-Fluoro
Inhibition (Afucosylation)
Potent growth inhibitor at high conc.
Diagram 2: Experimental Workflow (MOE)
Visualizing the labeling protocol from culture to analysis.
Caption: Sequential workflow for metabolic labeling. The critical "Pulse" phase (Step 2) determines signal intensity.
References
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research.
Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein fucosylation. Proceedings of the National Academy of Sciences (PNAS).
Key reference for 2-fluorofucose medi
Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences (PNAS).
Jiang, H., et al. (2020). Metabolic engineering of the fucose salvage pathway for the production of fucosylated oligosaccharides. Nature Communications.
Thermo Fisher Scientific. Click-iT™ Fucose Alkyne and Azide Protocols.
Technical Support Center: Beta-Selective Fucose Acetylation
The following technical guide is structured as a "Center of Excellence" resource, designed to provide high-level troubleshooting and protocol optimization for researchers synthesizing 1,2,3,4-tetra-O-acetyl- -L-fucopyran...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a "Center of Excellence" resource, designed to provide high-level troubleshooting and protocol optimization for researchers synthesizing 1,2,3,4-tetra-O-acetyl-
-L-fucopyranose.
Topic: Improving Yield and Selectivity of
-L-Fucose Tetraacetate
Audience: Medicinal Chemists, Glycobiologists, Process Chemists
Executive Summary: The Anomeric Challenge
Synthesizing 1,2,3,4-tetra-O-acetyl-
-L-fucopyranose presents a classic conflict between kinetic and thermodynamic control.
The Thermodynamic Trap: In the L-fucose
chair conformation, the -anomer places the C1-acetate in the axial position. This is thermodynamically favored due to the anomeric effect (stabilization of the antibonding orbital by the lone pair of the ring oxygen).
The Kinetic Target: The
-anomer places the C1-acetate in the equatorial position. While sterically less crowded, it is electronically less stable in non-polar solvents.
Core Thesis: To maximize
-yield, you must utilize a reaction pathway that promotes rapid formation of the equatorial ester (kinetic control) or utilizes a specific base-catalyzed mechanism (Sodium Acetate method) that favors the -anomer, while strictly preventing acid-catalyzed equilibration to the -form.
Optimized Protocol: The Sodium Acetate Method
While acetic anhydride/pyridine is standard for general acetylation, it often yields anomeric mixtures (
: ~ 40:60). The Sodium Acetate (NaOAc) / Acetic Anhydride () method, when performed correctly, is the gold standard for accessing the -anomer of galactose-configuration sugars (including fucose).
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Quality Attribute
L-Fucose
1.0
Substrate
Dryness (>99%); trace water hydrolyzes anhydride.
Sodium Acetate
2.5 - 4.0
Catalyst/Base
Must be Anhydrous. Fused NaOAc is preferred.
Acetic Anhydride
5.0 - 10.0
Reagent/Solvent
Freshly distilled if possible to remove acetic acid.
Step-by-Step Workflow
Preparation: Grind anhydrous Sodium Acetate (NaOAc) into a fine powder immediately before use. Moisture is the enemy of this reaction.
Reaction: Suspend L-Fucose and NaOAc in Acetic Anhydride.
Activation (The "Reflux" Rule): Heat the mixture to reflux (
C) .
Mechanism:[1][2][3][4][5] High temperature facilitates the rapid formation of the
-acetate via a specific cyclic intermediate mechanism distinct from the pyridinium pathway.
Duration: Monitor closely. Usually 1-2 hours. Do not over-cook ; prolonged heating can lead to degradation or thermal equilibration.
Quench: Pour the hot reaction mixture carefully into a slurry of crushed ice and water . Stir vigorously for 2 hours.
Why? This hydrolyzes the excess acetic anhydride. The
-product is often insoluble in water and will precipitate, while the hydrolyzed acetic acid remains in the aqueous phase.
Isolation: Filter the precipitate. If the product oils out (common with fucose), extract with Dichloromethane (DCM), wash with saturated
(to remove acid), then brine.
Purification (Crucial): Recrystallize from Ethanol or Ether/Hexane . The
-anomer typically crystallizes more readily than the -anomer in these solvents.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: "I am getting a mixture of
and
anomers."
Diagnosis: Acid-Catalyzed Anomerization.
Mechanism: The presence of free acetic acid (generated during the reaction) or strong acid impurities acts as a catalyst, allowing the kinetic
-product to equilibrate to the thermodynamic -product via an oxocarbenium ion intermediate.
Corrective Actions:
Buffer Capacity: Increase the amount of Sodium Acetate. It acts as a buffer to neutralize acetic acid produced during acetylation.
Workup pH: Ensure the organic phase is washed with cold saturated
until the aqueous layer is basic (pH 8-9). Any residual acid during concentration (rotovap) will isomerize your product.
Avoid
: Never use Zinc Chloride or strong acids; these are specific catalysts for the -anomer.
Issue 2: "Low yield / Product is a sticky oil."
Diagnosis: Incomplete Hydrolysis or "Oiling Out."
Mechanism: Fucose tetraacetate is moderately lipophilic. If excess acetic anhydride is not fully hydrolyzed during the quench, it acts as a co-solvent, preventing crystallization.
Corrective Actions:
Quench Time: Extend the ice-water stirring time to at least 2 hours. Ensure all
is converted to acetic acid/water.
Seeding: If the product is an oil, dissolve in a minimum amount of hot ethanol, cool to
C, and scratch the flask or add a seed crystal of pure -acetate.
Co-evaporation: If extracting, co-evaporate with toluene to remove traces of acetic acid and pyridine (if used).
Issue 3: "The reaction turns black/tarry."
Diagnosis: Thermal Decomposition ("Caramelization").
Mechanism: Sugar degradation occurs at high temperatures, especially under basic conditions (Maillard-type reactions or elimination).
Corrective Actions:
Temperature Control: Do not exceed
C (bath temp).
Inert Atmosphere: Run the reaction under Nitrogen (
) to prevent oxidative degradation.
Visualizing the Pathway
The following diagram illustrates the bifurcation between the Kinetic (
) and Thermodynamic () pathways, highlighting the critical control points.
Caption: Figure 1: Reaction Pathway Logic. The green path represents the desired
-selective route using Sodium Acetate. The red path indicates the acid-catalyzed equilibration that must be avoided to prevent -formation.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine instead of Sodium Acetate?A: Yes, but with caution. The Standard Kinetic Method uses Pyridine/
at C to Room Temperature .
Pros: Milder conditions, less degradation.
Cons: Often yields a mixture. To maximize
with pyridine, you must stop the reaction immediately upon consumption of starting material and keep the temperature low. Adding DMAP (catalytic) can speed up the reaction to finish before anomerization occurs, but DMAP can also catalyze the equilibration if left too long.
Q: My product is solid but melts at a lower temperature than reported. Why?A: This indicates anomeric contamination. Pure
-L-fucose tetraacetate has a specific melting point (approx. 108-110°C ? Note: Verify specific lit value, often lower than D-galactose analog). A depressed melting point usually means you have 5-15% -anomer co-crystallized. Recrystallize from 95% Ethanol.
Q: Why does Fucose behave differently than Glucose?A: Fucose is 6-deoxy-L-galactose . The missing hydroxyl at C6 reduces the steric bulk and changes the solubility profile (more lipophilic). Furthermore, as an L-sugar, the absolute configuration is inverted compared to D-glucose, but the relative axial/equatorial relationships in the
chair dictate the thermodynamics. The -anomer (axial OAc) remains thermodynamically favored.
References
Wolfrom, M. L., & Thompson, A. (1963). "Acetylation."[1][3][6][7][8][9] Methods in Carbohydrate Chemistry, 2, 211-215. (Classic reference for NaOAc vs. ZnCl2 specificity).
Vlahov, J., & Snatzke, G. (1989). "Synthesis of mono- and di-O-acetyl derivatives of L-fucose." Liebigs Annalen der Chemie. Link
Kovac, P. (1985). "Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-beta-D-galactopyranose." Carbohydrate Research. (Demonstrates beta-selectivity principles for galacto-series). Link
Sigma-Aldrich Product Data. "1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose."[10] (Illustrates the commercial prevalence of the stable alpha-form). Link
Organic Syntheses. (2016). "Preparation of Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate." Org.[2][3][7] Synth. 93, 200-209.[7] (Detailed protocol for NaOAc mediated beta-acetylation). Link
Removing acetyl groups from fucose derivatives without degradation
Topic: Removing acetyl groups from fucose derivatives without degradation Audience: Researchers, Scientists, and Drug Development Professionals. Introduction: The Fucose Stability Paradox Welcome to the Technical Support...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing acetyl groups from fucose derivatives without degradation
Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Fucose Stability Paradox
Welcome to the Technical Support Center. You are likely here because standard deprotection protocols (which work seamlessly for Glucose or Galactose) are causing degradation in your Fucose substrates.
The Core Problem: Fucose (6-deoxy-L-galactose) presents a unique "stability paradox":
Acid Sensitivity: The fucosidic bond is significantly more acid-labile than other pyranosides (up to 10x faster hydrolysis than glucosides). Standard acidic workups can cleave your molecule.
Base Sensitivity: While the fucose ring is stable in base, the lack of a C6-hydroxyl group alters the electronics, and specific aglycones (linkers) can undergo
-elimination (peeling) under strong Zemplén conditions (pH > 10).
This guide prioritizes integrity over speed. We provide three protocols ranging from standard to ultra-mild.
Decision Matrix: Select Your Protocol
Before proceeding, identify your substrate's risk profile using the diagram below.
Figure 1: Decision matrix for selecting the appropriate deacetylation method based on substrate stability.
Experimental Protocols
Method A: The "Safe" Zemplén (Modified for Fucose)
Best for: Robust fucose glycosides (e.g., simple alkyl fucosides).
The Critical Modification: Unlike glucose chemistry, you cannot quench this reaction with mineral acid (HCl/H2SO4). You must use a weak acidic resin or precise titration.
Reagents:
Anhydrous Methanol (MeOH)
Sodium Methoxide (NaOMe), 0.5 M solution
Dowex 50WX8 (H+ form) - Pre-washed and dried
Protocol:
Dissolution: Dissolve substrate (1.0 eq) in anhydrous MeOH (0.1 M concentration).
Why Anhydrous? Water promotes hydrolysis of the glycosidic bond if local pH drops during workup.
Catalysis: Add NaOMe solution dropwise until pH reaches 8.5 – 9.0 (check with wet pH paper).
Note: Do not exceed pH 10. High pH promotes acetyl migration rather than removal if water is present.
Monitoring: Stir at Room Temperature (RT). Monitor by TLC (Polarity shift: Rf 0.7
0.1 in 5% MeOH/DCM).
The "Soft" Quench:
Add pre-washed Dowex 50WX8 (H+) resin roughly 10 beads at a time.
Swirl and check pH.[1] Stop immediately when pH is 7.0 (Neutral) .
Cause: Under mild basic conditions (pH 7–9), acetyl groups migrate from O4
O3 O2 rather than hydrolyzing. This happens often in Method B (Et3N) if the reaction is not pushed to completion.
Solution:
Increase pH slightly (add more base).
Switch to Zemplén (Method A) if the substrate allows.
Allow longer reaction time.
Issue 2: "My product disappeared, and I see free fucose."
Diagnosis:Glycosidic Bond Hydrolysis.
Cause: The workup was too acidic. Fucosidic bonds are "hair-trigger" sensitive to acid.
Solution:
Immediate: Neutralize any stored fractions with a drop of dilute pyridine.
Prevention: Never use HCl to quench. Use Amberlite IRC-50 (weak acid) or Dowex (strong acid) only to pH 7.0, then filter immediately.
Issue 3: "The reaction turned yellow/brown."
Diagnosis:Peeling Reaction (
-elimination).
Cause: The base abstracted the proton at C2 (rare) or interacted with the aglycone, causing the sugar to "peel" off.
Solution: Use Method B (Et3N) or Method C (Enzymatic). Reduce temperature to 0°C.
Mechanistic Visualization
Understanding the Zemplén mechanism helps prevent errors. Note that the reaction is a transesterification , creating Methyl Acetate (MeOAc) as a byproduct.[3]
Figure 2: The catalytic cycle of Zemplén deacetylation. Note that MeO- is regenerated, requiring only catalytic amounts.
References
Zemplén Deacetylation Protocol & Mechanism
Ren, B., et al. (2014).[2] "Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years."[2] Green Chemistry.
Fucose Analogs and Enzymatic Deprotection
Rillahan, C. D., et al. (2019). "Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation." National Institutes of Health (PMC).
Acyl Migration in Carbohydrates
Lassfolk, R., et al. (2023).[7] "Mechanism of Acyl Group Migration in Carbohydrates." Åbo Akademi University.[10]
Stability of Fucose Derivatives (Fluorinated)
Dahmane, N., et al. (2022).[11] "2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation." JACS Au.
General De-O-acetylation Protocols
Manabe, S. (2021).[1] "De-O-acetylation using sodium methoxide." Glycoscience Protocols (GlycoPODv2).
Technical Support Center: Separation of Alpha and Beta Fucose Tetraacetate by Column Chromatography
Welcome to the technical support center for the chromatographic separation of α- and β-fucose tetraacetate anomers. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic separation of α- and β-fucose tetraacetate anomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying these critical carbohydrate derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your separations are both successful and reproducible.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the column chromatography of fucose tetraacetate anomers. Each issue is followed by a diagnostic approach and a series of corrective actions grounded in chromatographic principles.
Issue 1: Poor or No Separation of Anomers
Symptoms:
A single, broad peak is observed in the chromatogram.
Fractions collected contain a mixture of both α and β anomers, as confirmed by TLC or NMR analysis.
Root Cause Analysis and Corrective Actions:
The inability to resolve the α and β anomers of fucose tetraacetate stems from insufficient selectivity of the chromatographic system. These diastereomers exhibit subtle differences in their spatial arrangement, which must be exploited for successful separation.
1. Re-evaluate Your Mobile Phase Composition:
The polarity of the eluent is the most critical factor in achieving separation. Acetylated sugars are relatively non-polar, necessitating a mobile phase of correspondingly low polarity.[1]
Initial Recommendation: Start with a solvent system of ethyl acetate/hexane. A common starting point is a 1:1 or 2:1 (v/v) mixture.
Troubleshooting:
If both anomers elute too quickly (high Rf on TLC): Increase the proportion of the weaker solvent (hexane). This enhances the interaction of the anomers with the polar stationary phase, allowing for greater differentiation.
If both anomers elute too slowly (low Rf on TLC): Increase the proportion of the stronger solvent (ethyl acetate). This will decrease retention time. Fine-tuning the ratio in small increments (e.g., 5% changes) is crucial.
Consider Alternative Solvent Systems: While ethyl acetate/hexane is standard, other systems like dichloromethane/methanol or toluene/ethyl acetate can sometimes offer unique selectivity.[2]
2. Optimize the Stationary Phase:
Standard Choice: Silica gel (60 Å, 230-400 mesh) is the workhorse for normal-phase chromatography of acetylated sugars.[3]
Troubleshooting:
Activity of Silica: Ensure your silica gel is properly activated (by heating) to remove adsorbed water, which can negatively impact separation. However, overly activated silica can sometimes lead to irreversible adsorption.
Alternative Stationary Phases: For particularly challenging separations, consider stationary phases with different selectivities, such as those with phenyl-based functionalities, which can provide π-π interactions.[4][5]
3. Column Packing and Dimensions:
A poorly packed column with channels or cracks will lead to band broadening and a significant loss of resolution. Ensure a uniform, well-settled column bed.
For difficult separations, a longer, narrower column can increase the number of theoretical plates and improve resolution.[6]
Logical Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting workflow for poor anomeric separation.
Issue 2: Product Tailing or Streaking on the Column
Symptoms:
Eluted peaks are asymmetrical with a pronounced "tail."
Fractions are not clean, with the product bleeding into subsequent fractions.
Root Cause Analysis and Corrective Actions:
Tailing is often a result of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the sample application and mobile phase.
1. Sample Overloading:
Diagnosis: This is the most common cause. If the concentration of your sample applied to the column is too high, it saturates the stationary phase, leading to tailing.
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the mass of the silica gel.
2. Inappropriate Sample Loading Solvent:
Diagnosis: Dissolving the sample in a solvent that is too strong (too polar in normal-phase) will cause it to spread into a wide band at the top of the column before the separation even begins.
Solution: Dissolve your crude fucose tetraacetate mixture in a minimal amount of a weak solvent (like dichloromethane or a small amount of the mobile phase). Adsorbing the sample onto a small amount of silica gel (dry loading) is a highly effective technique to ensure a tight starting band.
3. Acidic Silica Gel:
Diagnosis: Residual acidity on the surface of the silica gel can sometimes lead to unwanted interactions or even degradation of acid-sensitive compounds. While acetylated sugars are generally stable, this can be a factor.
Solution: Consider using a mobile phase containing a very small amount of a neutralizer like triethylamine (~0.1%). However, be aware that this will alter the overall polarity and may require re-optimization of the solvent system.
Issue 3: Co-elution with Impurities
Symptoms:
Fractions containing the desired fucose tetraacetate anomers are contaminated with other compounds.
Root Cause Analysis and Corrective Actions:
This issue arises when the selectivity of the system for the target compounds versus the impurities is insufficient.
1. Perform Thorough TLC Analysis:
Diagnosis: Before running the column, develop a TLC solvent system that provides good separation between your target anomers and all major impurities. Test multiple solvent systems if necessary.[7]
Solution: Use the optimized TLC solvent system as the starting point for your column chromatography mobile phase. Remember that separations on a column are often better than on a TLC plate, but a good TLC separation is a prerequisite.
2. Employ Gradient Elution:
Diagnosis: If impurities are very close in polarity to your product, isocratic (single solvent mixture) elution may not be sufficient.
Solution: Start with a weaker mobile phase to elute less polar impurities, then gradually increase the polarity to elute your fucose tetraacetate anomers, leaving more polar impurities on the column. This can be done in a stepwise fashion or with a continuous gradient if using an automated chromatography system.
II. Frequently Asked Questions (FAQs)
Q1: Which anomer, α or β, is expected to elute first from a normal-phase silica gel column?
A1: In normal-phase chromatography of acetylated pyranoses, the anomer with the anomeric acetyl group in the axial position generally elutes before the anomer with the equatorial acetyl group. For L-fucose, the α-anomer has an axial C1-OAc group, while the β-anomer has an equatorial C1-OAc group. Therefore, the α-anomer is expected to elute first . The equatorial group of the β-anomer can interact more readily with the polar silica surface, leading to a longer retention time.[8]
Q2: How can I visualize fucose tetraacetate on a TLC plate?
A2: Fucose tetraacetate does not have a strong UV chromophore. Therefore, visualization requires staining.[3]
Recommended Stain: A p-anisaldehyde stain is excellent for carbohydrates.[9] Gently warm the TLC plate after dipping to develop the spots, which typically appear as various colors.
Alternative Stains: Permanganate or ceric ammonium molybdate (CAM) stains are also effective general-purpose stains for organic compounds.[9]
Q3: What is the ideal mobile phase for separating fucose tetraacetate anomers?
A3: There is no single "perfect" mobile phase, as the optimal conditions can depend on the specific impurities present in your crude mixture. However, a system of ethyl acetate and hexane is the most widely used and a highly effective starting point. A typical range to explore is from 20% to 60% ethyl acetate in hexane.
Q4: Can I use reverse-phase chromatography for this separation?
A4: While possible, reverse-phase chromatography is generally less ideal for separating these relatively non-polar acetylated sugars.[1] Normal-phase chromatography on silica gel typically provides superior selectivity for these types of diastereomers. Reverse-phase is more suitable for unprotected, highly polar carbohydrates.[10]
Q5: My separation looks good on TLC, but is poor on the column. What's wrong?
A5: This common issue often points to problems with the column itself or the sample loading process.
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.
Sample Loading: The initial band of your sample must be as narrow as possible. As mentioned in the troubleshooting section, use a minimal amount of a weak solvent to load your sample, or preferably, use the dry loading technique.
Flow Rate: An excessively high flow rate can decrease resolution by not allowing for proper equilibration between the mobile and stationary phases.
III. Experimental Protocol: Column Chromatography Separation
This protocol provides a detailed, step-by-step methodology for the separation of α- and β-fucose tetraacetate.
1. Materials and Reagents:
Silica Gel (60 Å, 230-400 mesh)
Crude fucose tetraacetate mixture
Solvents: Ethyl Acetate (ACS grade or higher), Hexane (ACS grade or higher)
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Glass chromatography column
Collection tubes/flasks
Staining solution (e.g., p-anisaldehyde)
2. Preparation and Packing the Column:
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.
Prepare a slurry of silica gel in the initial, weaker mobile phase (e.g., 20% ethyl acetate in hexane).
With the column stopcock closed, pour the slurry into the column.
Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Method):
Dissolve the crude fucose tetraacetate mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Begin collecting fractions immediately. The size of the fractions will depend on the scale of your separation.
Monitor the elution of compounds by TLC. Spot every few fractions on a TLC plate.
Once the first anomer begins to elute, you may need to collect smaller fractions to ensure a clean separation.
If the anomers are not separating well, you can gradually increase the polarity of the mobile phase (e.g., from 20% to 30% ethyl acetate in hexane) to speed up the elution of the second anomer.
5. Analysis and Product Isolation:
Develop the TLC plates using your chosen stain to identify the fractions containing each pure anomer.
Combine the fractions containing the pure α-anomer and the fractions containing the pure β-anomer.
Remove the solvent from the combined fractions under reduced pressure.
Confirm the identity and purity of each anomer using techniques such as NMR spectroscopy.[8]
Quantitative Data Summary Table
Parameter
Typical Range/Value
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard polar stationary phase for normal-phase chromatography of moderately polar compounds.
Mobile Phase
20-60% Ethyl Acetate in Hexane
Provides the necessary polarity range to elute acetylated sugars with good selectivity.
Sample Load
1-5% (w/w) of silica gel
Prevents column overloading, which leads to peak tailing and poor resolution.
Typical Rf (α-anomer)
0.4 - 0.5 (in 40% EtOAc/Hexane)
A target Rf in this range on TLC often translates to good elution on the column.
Typical Rf (β-anomer)
0.3 - 0.4 (in 40% EtOAc/Hexane)
The more polar β-anomer will have a lower Rf value than the α-anomer.
Workflow Diagram for Fucose Tetraacetate Separation
Caption: Experimental workflow for column chromatography.
IV. References
Pomin, V. H. (2015). Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. PMC. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]
Gesson, J. P., et al. (1992). A Short Synthesis of L-Fucose and Analogs from D-Mannose. Tetrahedron Letters, 33(25), 3637-3640.
Sarsúnová, M., et al. (1970). Ergot alkaloids. XXXVI. Separation of diastereomeric (+)-1-hydroxy-2-butylamides of D-and L-lysergic and D-and L-isolysergic acids by thin-layer chromatography. Journal of Chromatography A, 50, 442-446.
Dolan, J. W. (2016). Choosing a Column, Part I: Selectivity. LCGC North America, 34(5), 336-343.
Royal Society of Chemistry. (n.d.). Revised Chem Comm RHPLC SIFinalRev. [Link]
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]
Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71.
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
National Center for Biotechnology Information. (n.d.). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. [Link]
Chiral Technologies. (n.d.). The Chiral Notebook. [Link]
Zhang, T., et al. (2013). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. [Link]
Technical Support Center: Optimization of Lewis Acid Catalysts for Fucose Glycosylation
Welcome to the Technical Support Center for the optimization of Lewis acid-catalyzed fucose glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the optimization of Lewis acid-catalyzed fucose glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing fucosylated glycoconjugates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your fucosylation reactions effectively. The synthesis of 1,2-cis-glycosidic linkages, such as the α-fucosidic bond, is a significant challenge in carbohydrate chemistry, often resulting in mixtures of anomers and low yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges head-on.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during Lewis acid-catalyzed fucose glycosylation.
Frequently Asked Questions (FAQs)
Q1: My fucosylation reaction has a very low yield. What are the primary factors I should investigate?
A1: Low yields in fucosylation reactions are a common challenge and can often be attributed to several key factors:
Suboptimal Catalyst Activity: The choice and activity of the Lewis acid are paramount. Not all Lewis acids are equally effective for activating fucosyl donors. A catalyst screening is often the first step in optimization.
Donor/Acceptor Instability: The fucosyl donor or the alcohol acceptor may be degrading under the reaction conditions. This can be caused by an overly harsh Lewis acid, improper temperature control, or the presence of moisture.
Poor Stereocontrol: The formation of the undesired β-anomer is a frequent side reaction that directly reduces the yield of the desired α-fucoside.[1]
Inefficient Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical. Anhydrous, non-polar aprotic solvents are generally preferred to minimize side reactions.[2]
Difficult Purification: The separation of the α-anomer from the β-anomer and other byproducts can be challenging, leading to significant product loss during purification.[1]
Q2: I am observing a mixture of α and β anomers. How can I improve the α-selectivity of my reaction?
A2: Achieving high α-selectivity is a central challenge in fucose glycosylation. Here are several strategies to enhance the formation of the desired 1,2-cis linkage:
Choice of Lewis Acid: Stronger Lewis acids, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), can promote the formation of an oxocarbenium ion, which can lead to a mixture of anomers.[1] Sometimes, a less reactive Lewis acid can offer better selectivity.
Solvent Effects: The choice of solvent plays a crucial role in stereoselectivity. Ethereal solvents like diethyl ether (Et₂O) or dioxane are known to favor the formation of α-glycosides. In contrast, nitrile solvents such as acetonitrile (MeCN) tend to promote the formation of β-glycosides through the formation of a nitrilium ion intermediate.[3][4][5][6]
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can often improve stereoselectivity by favoring the kinetically controlled product.[2]
Protecting Groups: The nature of the protecting groups on the fucose donor can significantly influence the stereochemical outcome. Non-participating groups at the C2 position are necessary for 1,2-cis glycosylation. The steric and electronic properties of protecting groups at other positions (C3, C4) can also direct the stereoselectivity.[6][7][8][9][10]
Q3: My reaction is producing unexpected byproducts. What are the likely side reactions occurring?
A3: The formation of byproducts is often indicative of competing reaction pathways. Common side reactions include:
Glycosyl Donor Decomposition: The fucosyl donor can degrade, especially under strongly acidic conditions or at elevated temperatures. This can lead to the formation of furanose or other rearranged products.
Aglycone Transfer: If the fucosyl donor has an anomeric leaving group that can act as a nucleophile (e.g., from a trichloroacetimidate donor), it can be transferred to another donor molecule.
Orthoester Formation: In the presence of participating protecting groups (like acyl groups) at the C2 position, stable orthoester byproducts can form, preventing the desired glycosylation.
Reaction with Residual Water: Even trace amounts of water can hydrolyze the activated glycosyl donor or the Lewis acid catalyst, leading to reduced yield and the formation of undesired byproducts.
Troubleshooting Workflow
When encountering issues with your fucosylation reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause of the problem.
Caption: General mechanism of Lewis acid-catalyzed fucose glycosylation.
The choice of Lewis acid influences the position of the equilibrium between the covalent activated donor and the ionic intermediates (contact ion pair, solvent-separated ion pair). [11][12]Stronger Lewis acids can push the equilibrium towards a more dissociated, "free" oxocarbenium ion, which is planar and can be attacked from either the α or β face, often leading to poor stereoselectivity.
[13]
Solvents can significantly influence the stereochemical outcome of glycosylation reactions through several mechanisms:
[3][4][5][6]
Coordinating Solvents: Nitrile solvents, like acetonitrile, can participate in the reaction by forming a covalent α-nitrilium ion intermediate. The subsequent Sₙ2-like attack by the acceptor from the β-face leads to the formation of the 1,2-trans product.
[3][4][5][6]* Non-Coordinating Solvents: Dichloromethane (DCM) and other non-coordinating solvents are less likely to participate directly in the reaction, allowing other factors like protecting groups and temperature to have a more dominant effect on stereoselectivity.
Ethereal Solvents: Solvents like diethyl ether and dioxane can favor the formation of the α-anomer. This is thought to be due to their ability to coordinate with the oxocarbenium ion in a way that shields the β-face, promoting attack from the α-face.
[3][5][6]
Protecting groups are not merely passive spectators in a glycosylation reaction; they actively influence both the reactivity of the donor and the stereochemical outcome.
[6][7][8][9][10]
Participating vs. Non-Participating Groups at C2: For the synthesis of 1,2-cis glycosides like α-fucosides, a non-participating protecting group (e.g., a benzyl ether) at the C2 position is essential. A participating group (e.g., an acetyl or benzoyl group) would lead to the formation of a stable dioxolenium ion intermediate, which would direct the formation of the 1,2-trans (β) product.
[8][9][10]* Steric and Electronic Effects: The protecting groups at other positions (C3 and C4) can influence the conformation of the pyranose ring and the trajectory of the incoming acceptor, thereby affecting the α/β ratio. Bulky protecting groups can sterically hinder one face of the molecule.
[7][10]
Quantitative Data Summary
The following table summarizes the effects of various parameters on the yield and stereoselectivity of fucose glycosylation, based on literature reports. This data can serve as a starting point for your optimization efforts.
This section provides detailed, step-by-step protocols for a typical Lewis acid-catalyzed fucose glycosylation reaction, reaction monitoring, and product analysis.
Protocol 1: General Procedure for TMSOTf-Catalyzed Fucosylation
This protocol describes a general method for the glycosylation of a fucosyl donor with an alcohol acceptor using TMSOTf as the catalyst.
[1][14][15]
Materials:
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
Reaction Setup: Add the glycosyl acceptor (1.0 eq) and the fucosyl donor (1.2 eq) to the flask. Dissolve the solids in anhydrous DCM.
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C or -40 °C) using a suitable cooling bath.
Catalyst Addition: Slowly add TMSOTf (0.1 - 0.3 eq) to the stirred reaction mixture via syringe.
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Protocol 2).
Quenching: Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding triethylamine (Et₃N) to neutralize the acid.
Work-up:
Allow the reaction mixture to warm to room temperature.
Filter the mixture to remove the molecular sieves, washing the sieves with DCM.
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to separate the desired α-fucoside from the β-anomer and other byproducts.
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Monitoring Fucosylation Progress by TLC
TLC is a rapid and effective technique for monitoring the progress of a glycosylation reaction.
[17][18][19][20]
Procedure:
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: 'D' (Donor), 'C' (Co-spot), and 'R' (Reaction).
Spot the Plate:
In lane 'D', spot a dilute solution of the starting fucosyl donor.
In lane 'R', carefully spot a small aliquot of the reaction mixture using a capillary tube.
In lane 'C', first spot the donor solution, then spot the reaction mixture on top of it.
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
Visualize the Plate:
Remove the plate and mark the solvent front with a pencil.
Visualize the spots under a UV lamp if the compounds are UV-active.
Stain the plate using a suitable staining solution (e.g., p-anisaldehyde or ceric ammonium molybdate stain) and gentle heating to visualize the carbohydrate spots.
Interpret the Results: The disappearance of the donor spot in the 'R' lane and the appearance of a new, typically lower Rf product spot indicates that the reaction is progressing. The co-spot helps to confirm the identity of the remaining donor in the reaction mixture.
Analysis and Characterization
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration of the fucoside product.
α-Fucosides: The anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz) at around δ 4.8-5.2 ppm.
β-Fucosides: The anomeric proton (H-1) of the β-anomer usually appears as a doublet with a larger coupling constant (J₁,₂ ≈ 7-8 Hz) at a slightly upfield chemical shift compared to the α-anomer.
Mass Spectrometry: Mass spectrometry (MS) is used to confirm the molecular weight of the desired product and to identify any byproducts. [3][8][21][22]Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
References
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. Journal of the American Chemical Society. [Link]
Stereoselective C-glycosidation of D-fucose derivatives directed by the protective groups. Carbohydrate Research. [Link]
On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research. [Link]
Mass Spectrometry and Glycomics. Methods in Molecular Biology. [Link]
Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. [Link]
Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. [Link]
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry. [Link]
Glycosylation profiling with mass spectrometry. Scholarly Publications Leiden University. [Link]
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. [Link]
Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Molecules. [Link]
Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. [Link]
Mass spectrometry-based N-glycosylation analysis in kidney disease. Frontiers in Medicine. [Link]
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal. [Link]
Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]
NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho -Hexynylbenzoates for Versatile Synthesis of O. ResearchGate. [Link]
Glycosidation reactions promoted by 1/TMSOTf. ResearchGate. [Link]
Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI. [Link]
Low yield in Schmidt trichloroacetimidate glycosylation. Reddit. [Link]
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
Transition metal catalyzed glycosylation reactions – an overview. RSC Publishing. [Link]
Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PubMed. [Link]
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
How To: Monitor by TLC. University of Rochester. [Link]
Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. PMC. [Link]
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
Regio and stereoselective construction of Fucα(1-6) GlcNTroc disaccharide for the synthesis of fucose-containing N-glycans. Journal of Beijing University of Chemical Technology. [Link]
Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. NIH. [Link]
Monitoring Reactions by TLC. Washington State University. [Link]
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
Strategies for site-selective glycosylation and catalyst. ResearchGate. [Link]
Thin-layer chromatography (TLC) of glycolipids. Glycoscience Protocols. [Link]
Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. [Link]
How can TLC monitor the progress of a chemical reaction?. YouTube. [Link]
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation. MDPI. [Link]
Column Chromatography As A Tool For Purification. Sorbchem India. [Link]
Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. PMC. [Link]
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. [Link]
Technical Support Center: Peracetylated Fucose (Fuc4Ac) Solid State Control
Topic: Controlling Hygroscopicity and Physical Stability of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose Document ID: TSC-GLYCO-042 Last Updated: October 26, 2023 Executive Summary & Core Mechanism The Problem: Peracetylated fu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Hygroscopicity and Physical Stability of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
Document ID: TSC-GLYCO-042
Last Updated: October 26, 2023
Executive Summary & Core Mechanism
The Problem:
Peracetylated fucose (Fuc4Ac) is a hydrophobic derivative of fucose used to enhance cellular uptake in metabolic oligosaccharide engineering. While less polar than free fucose, Fuc4Ac is prone to hygroscopic degradation when it exists in an amorphous or semi-crystalline state. Moisture absorption triggers hydrolysis (deacetylation), releasing acetic acid. This creates an autocatalytic cycle where the liberated acid accelerates further degradation, turning the white solid into a sticky, yellow gum.
The Solution:
Controlling hygroscopicity requires enforcing a high-order crystalline lattice (specifically the
-anomer or -anomer depending on synthesis, though is common commercially) and rigorously removing hygroscopic impurities like residual pyridine or amorphous anomeric mixtures.
Diagnostic Troubleshooting Guide
Issue: Material has turned into a sticky "gum" or "syrup."
Probable Cause:
Amorphous Phase Transition: The material was likely lyophilized or rotary evaporated too quickly, resulting in a disordered (amorphous) solid which is highly hygroscopic.
Anomeric Impurity: A mixture of
and anomers depresses the melting point, preventing stable crystal lattice formation.
Residual Solvent: Traces of pyridine or DMF from synthesis act as humectants, drawing water from the air.
Corrective Workflow:
Figure 1: Decision tree for salvaging degraded or sticky peracetylated fucose solids.
Issue: Variable mass readings (Drifting Balance).
Probable Cause:
Rapid moisture uptake during weighing. This indicates the surface area is high (fine powder) and the static charge is likely attracting ambient humidity.
Immediate Fix:
Do not weigh in open air.
Equilibrate the sample vial to room temperature before opening to prevent condensation.
Use an anti-static gun on the weighing boat.
Critical Protocols
Protocol A: Recrystallization for Hygroscopicity Control
Target: Convert amorphous foam into stable, non-hygroscopic needles/prisms.
Can cause transesterification if catalytic base is present.
Storage & Stability Architecture
To maintain the "non-hygroscopic" state achieved in Protocol A, strict storage adherence is required.
Figure 2: Lifecycle management to prevent moisture-induced degradation.
Best Practices:
Desiccants: Store vials inside a secondary jar containing Drierite™ or Silica Gel.
Headspace: Flush opened vials with Argon or Nitrogen before re-sealing to displace humid air.
Cold Chain: Store at -20°C. Crucial: Allow vial to warm to Room Temperature (RT) for 30 minutes before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use the "sticky" Fuc4Ac for my cell culture experiment anyway?A:Not recommended. The stickiness implies hydrolysis has started. You likely have a mixture of Fuc4Ac, partially acetylated species, free fucose, and acetic acid. This will lead to:
Inaccurate dosing (molecular weight of the mix is unknown).
Cytotoxicity from the free acetic acid/pH drop.
Inconsistent metabolic labeling efficiency.
Q: Why does my Fuc4Ac smell like vinegar?A: This is the hallmark of degradation. Moisture has hydrolyzed the acetyl esters, releasing acetic acid. If the smell is faint, recrystallize immediately (Protocol A). If strong, discard the batch.
Q: I don't have time to recrystallize. Is there a quick fix?A: Dissolve the gum in anhydrous DMSO to create a stock solution (e.g., 100 mM). Add activated 3Å molecular sieves to the DMSO solution. Store this solution at -20°C. Use within 1 month.[1] Note: This is a stop-gap, not a permanent stabilization.
References
Sigma-Aldrich. (n.d.). 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose Product Specification. Retrieved from
Cayman Chemical. (n.d.). 2F-Peracetyl-Fucose Product Insert. Retrieved from
Kizuka, Y., et al. (2016). Developing fucose analogs for metabolic oligosaccharide engineering. Cell Chemical Biology. (General reference for handling fucose analogs).
Wong, C.H. (Ed.). (2005).[2] Carbohydrate-based Drug Discovery. Wiley-VCH. (Source for general acetylation/stability principles).
Technical Support Center: Minimizing Acyl Migration in Fucose Donor Synthesis
Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fucosylated molecules.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fucosylated molecules. Acyl migration is a well-documented challenge in carbohydrate chemistry that can lead to undesired isomers, reduced yields, and complex purification procedures.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and minimize acyl migration during the synthesis of fucose donors.
I. Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your fucose donor synthesis and subsequent glycosylation reactions. Each issue is followed by a series of diagnostic questions and recommended actions based on established chemical principles.
Issue 1: Unexpected Isomer Formation Detected by NMR/HPLC
You've just completed a deprotection or glycosylation step, and your analytical data shows a mixture of constitutional isomers, suggesting an acyl group has migrated from its intended position.
Root Cause Analysis:
Acyl migration is often catalyzed by basic or acidic conditions and is driven by the formation of a thermodynamically stable five- or six-membered cyclic orthoester intermediate.[3][4] The close proximity of hydroxyl groups on the fucose ring makes it particularly susceptible to this intramolecular rearrangement.[1]
Troubleshooting Steps:
Review Your Reaction Conditions:
pH: Was the reaction run under basic conditions (e.g., NaOMe for deacetylation)? Acyl migration is significantly accelerated at higher pH.[4] Consider using milder, near-neutral deprotection methods if possible.
Temperature: Elevated temperatures can provide the activation energy needed for migration. Can the reaction be performed at a lower temperature for a longer duration?
Solvent: The polarity of the solvent can influence the stability of intermediates.
Evaluate Your Protecting Group Strategy:
Acyl Group Choice: Not all acyl groups are created equal. Sterically bulky acyl groups, like pivaloyl (Piv) or benzoyl (Bz), are less prone to migration than smaller groups like acetyl (Ac) due to steric hindrance around the carbonyl group.[5][6]
Non-Participating Groups: For positions where you want to prevent any possibility of migration, consider using non-acyl protecting groups such as benzyl (Bn) ethers or silyl ethers (e.g., TBDMS, TIPS).[7] These groups are not susceptible to migration under the same conditions as acyl groups.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analytical Guide: 1H NMR Characterization of 1,2,3,4-Tetra-O-acetyl-
-L-fucopyranose
Executive Summary & Strategic Importance
In carbohydrate chemistry, 1,2,3,4-Tetra-O-acetyl-
-L-fucopyranose serves as a critical intermediate for synthesizing fucosylated conjugates, including HMOs (Human Milk Oligosaccharides) and Lewis antigens. However, its characterization presents a specific challenge: the thermodynamic preference of the fucose ring for the -anomer often leads to mixtures where the -anomer is a minor component.
This guide provides a definitive technical comparison between the
-anomer and its primary alternative, the -anomer. It establishes a self-validating NMR protocol to distinguish these isomers based on coupling constants () and chemical shifts (), grounded in the principles of conformational analysis.
Comparative NMR Analysis:
- vs.
-Anomer
The distinction between
- and -L-fucopyranose tetraacetates relies on the Karplus relationship, which correlates the vicinal coupling constant () with the dihedral angle between protons.
Conformational Context
L-Fucopyranose derivatives adopt the
chair conformation as their most stable ground state.
-L-Fucose: The anomeric C1-OAc is equatorial; H1 is axial . H2 is also axial.
-L-Fucose: The anomeric C1-OAc is axial (stabilized by the anomeric effect); H1 is equatorial .
Key Signal Differences (400 MHz, CDCl
)
Feature
-Anomer (Target)
-Anomer (Alternative)
Mechanistic Basis
H-1 Chemical Shift ()
5.68 – 5.75 ppm
6.34 – 6.40 ppm
Axial protons () are typically shielded (upfield) relative to equatorial protons ().
Minimal difference; diagnostic for fucose moiety but not anomer.
Acetate Methyls
4 Singlets (2.0–2.2 ppm)
4 Singlets (2.0–2.2 ppm)
C1-OAc shift differs slightly but is often obscured by overlap.
Critical Insight: The
value is the definitive "fingerprint." A coupling of >7.5 Hz confirms the -configuration in the chair. If Hz, the product is predominantly .
Decision Logic for Assignment
The following diagram illustrates the logical workflow for assigning the anomeric configuration based on raw NMR data.
Figure 1: Logic gate for stereochemical assignment of peracetylated L-fucose.
Experimental Protocol: Synthesis & Isolation
Producing the
-anomer requires overcoming the thermodynamic preference for the -anomer (anomeric effect). The following protocol utilizes sodium acetate to favor the formation of the -acetate via a kinetic pathway or specific base-catalyzed equilibration, though mixtures are common.
Reagents & Materials[1][2][3][4]
Substrate: L-Fucose (High purity, >98%).
Reagent: Acetic Anhydride (
).
Catalyst: Sodium Acetate (NaOAc, anhydrous).
Solvent: Dichloromethane (DCM) for workup.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend anhydrous NaOAc (1.0 equiv) in
(5.0 equiv). Heat to 100°C to ensure anhydrous conditions.
Addition: Add L-Fucose (1.0 equiv) in small portions. The reaction is exothermic; maintain temperature between 100–110°C.
Reaction: Stir at reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Note: High temperature with NaOAc often promotes the formation of the
-anomer compared to Pyridine/Ac2O at 0°C.
Quench: Pour the reaction mixture onto crushed ice (200 mL) and stir vigorously for 1 hour to hydrolyze excess anhydride.
Extraction: Extract with DCM (
mL). Wash combined organics with saturated (until neutral) and brine.
Drying: Dry over anhydrous
and concentrate in vacuo.
Purification (Critical): The crude residue is likely an
Crystallization: Dissolve in minimum hot Ethanol. Cool slowly to 4°C. The
-anomer often crystallizes preferentially or can be separated from the mother liquor.
Flash Chromatography: If oil persists, use Silica Gel (Hexane:EtOAc 3:1). The
-anomer (less polar) typically elutes first; the -anomer elutes second.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for isolating the beta-anomer.
Troubleshooting & Anomalies
Observation
Probable Cause
Corrective Action
H-1 appears as a broad singlet
Presence of water or acid traces causing exchange/broadening.
Dry sample thoroughly; filter through basic alumina to remove acid traces.
Complex multiplets in 3.5-4.5 ppm
Overlap of H-2, H-3, H-4.
Use 2D COSY NMR to trace the spin system starting from the distinct H-1 doublet.
Extra doublet at ~6.4 ppm
Contamination with -anomer.
Recrystallize from Ethanol.[2] If persists >5%, column chromatography is required.
Small peaks at ~5.3 ppm
C-1 Hydrolysis (Hemiacetal formation).
Sample is degrading. Re-acetylate or store in anhydrous conditions.
References
Vlahov, J., & Snatzke, G. (1989). Synthesis and CD spectra of some carbohydrate acetates. Liebigs Annalen der Chemie.
Cree, G. M., & Perlin, A. S. (1968). Proton magnetic resonance spectra of carbohydrates. Canadian Journal of Chemistry.[3] (Foundational text on carbohydrate coupling constants).
PubChem Compound Summary. (2023). 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose. National Center for Biotechnology Information. [Link] (Reference for alpha-anomer data).
Reich, H. J. (2023). WinPLT NMR Data Format & Coupling Constants. University of Wisconsin-Madison. [Link] (General reference for Karplus relationships in cyclic systems).
A Senior Application Scientist's Guide to Distinguishing α- and β-Fucose Acetate Anomers by NMR Chemical Shift
Introduction: The Anomeric Question in Fucosylated Molecules L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide of profound biological importance, playing a pivotal role in cell signaling, inflammation, and ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Anomeric Question in Fucosylated Molecules
L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide of profound biological importance, playing a pivotal role in cell signaling, inflammation, and cancer metastasis. Its incorporation into glycoconjugates is stereospecific, meaning the orientation of the substituent at the anomeric carbon (C1) dictates biological function. When fucose is acetylated, for instance during synthesis or for characterization, it exists as two distinct diastereomers, or anomers : alpha (α) and beta (β). The ability to unambiguously distinguish between these anomers is paramount for researchers in glycobiology, chemical synthesis, and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides an in-depth comparison of the NMR spectral features of α- and β-fucose tetraacetate, grounded in fundamental stereoelectronic principles and supported by experimental data. We will explore not only what to look for but why these differences arise, empowering you to confidently assign anomeric configuration.
The Physicochemical Basis for Anomeric Distinction
The key to distinguishing fucose acetate anomers lies in their three-dimensional structure in solution. In its stable pyranose ring form, the molecule adopts a chair conformation. The difference between the α- and β-anomers is the orientation of the acetate group at C1: it is axial in the α-anomer and equatorial in the β-anomer. This single stereochemical change has cascading effects on the electronic environment of the entire molecule, which are directly reported by NMR.
The Anomeric Effect : This crucial stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite potential steric hindrance.[1] This effect arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring oxygen (O5) and the antibonding σ* orbital of the C1-O1 bond. This stabilization influences bond lengths, angles, and ultimately, the magnetic shielding of nearby nuclei.
Dihedral Angles and J-Coupling : The magnitude of the through-bond scalar coupling (J-coupling) between two adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This is particularly diagnostic for the relationship between the anomeric proton (H1) and its neighbor (H2).[2]
¹H NMR Spectroscopy: The Primary Diagnostic Tool
The proton (¹H) NMR spectrum provides the most direct and reliable data for anomeric assignment, focusing primarily on the anomeric proton (H1).
Key Diagnostic Signal: The Anomeric Proton (H1)
The H1 signal is typically well-separated from other sugar ring protons, appearing in the downfield region of the spectrum (δ 4.5–6.5 ppm) due to the deshielding effect of being attached to two oxygen atoms.[3]
Chemical Shift (δ) : The α-anomeric proton (H1a, axial) is deshielded relative to the β-anomeric proton (H1e, equatorial).[3][4] Therefore, the signal for α-fucose acetate appears further downfield than the signal for the β-anomer. This is a consistent trend across most pyranoses.
Coupling Constant (³J_H1,H2) : This is arguably the most definitive indicator.
In the β-anomer , H1 and H2 are typically in a trans-diaxial orientation, with a dihedral angle of ~180°. This geometry results in a large coupling constant , typically in the range of 7–9 Hz .[2][5]
In the α-anomer , H1 and H2 are in an axial-equatorial orientation, with a dihedral angle of ~60°. This leads to a small coupling constant , generally 2–4 Hz .[2]
The combination of a downfield chemical shift and a small coupling constant is the hallmark of an α-fucopyranosyl acetate, while an upfield shift with a large coupling constant signifies the β-anomer.
¹³C NMR Spectroscopy: A Confirmatory Method
The carbon (¹³C) NMR spectrum offers complementary data that corroborates the ¹H NMR assignment. The anomeric carbon (C1) is the most sensitive reporter.
Anomeric Carbon (C1) Chemical Shift : In contrast to the proton spectrum, the C1 of the β-anomer is typically deshielded and appears further downfield than the C1 of the α-anomer.[4][6] Anomeric carbons in pyranoses generally resonate between 90-100 ppm.[6]
Other Ring Carbons : The configuration at C1 also influences the chemical shifts of C3 and C5 due to 1,3-diaxial interactions. In the α-anomer, the axial C1-O1 bond causes a shielding (upfield shift) effect on the axial protons at C3 and C5, and consequently on the carbons themselves.
Summary of Diagnostic NMR Data
The following table summarizes the characteristic NMR parameters for distinguishing the anomers of L-fucopyranose tetraacetate. Note that exact chemical shifts can vary slightly based on the solvent, concentration, and temperature.[7]
Influence of anomeric effect and stereochemistry.[4][6]
C3, C5
Chemical Shift (δ)
Shielded (Upfield)
Deshielded (Downfield)
Absence of 1,3-diaxial interaction with anomeric substituent.
Acetyl CH₃
Chemical Shift (δ)
~2.0–2.2 ppm
~2.0–2.2 ppm
Typically four distinct signals for the peracetate.[8]
Visualizing the Stereochemical Differences
The following diagrams illustrate the key structural differences between the anomers and the workflow for their identification.
Diagram 1. Chair conformations of α- and β-anomers of L-fucose tetraacetate.
Diagram 2. Experimental workflow for anomeric configuration assignment by NMR.
Experimental Protocol for NMR Analysis
This protocol provides a robust methodology for obtaining high-quality NMR spectra for anomeric analysis.
A. Sample Preparation
Weighing: Accurately weigh 10–20 mg of the purified fucose acetate sample.
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for acetylated sugars as it is aprotic and effectively solubilizes the compound.[9] Other potential solvents include acetone-d₆ or DMSO-d₆.[10]
Referencing: CDCl₃ typically contains residual, non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can be used as a secondary chemical shift reference. For the highest accuracy, tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[9]
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogenous solution is required.
B. NMR Spectrometer Setup and Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
Tuning and Matching: Ensure the probe is properly tuned and matched to the solvent and nucleus being observed.
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving small coupling constants.
¹H NMR Acquisition Parameters:
Experiment: Standard 1D proton (zg30 or similar pulse program).
Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8 to 16 scans, depending on sample concentration.
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
Experiment: Proton-decoupled 1D carbon (zgpg30 or similar).
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
Acquisition Time: ~1 second.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 to 4096 scans, as ¹³C is an insensitive nucleus.
C. Data Processing and Analysis
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform Fourier transformation.
Carefully phase the spectrum and perform baseline correction.
Calibrate the chemical shift axis using the reference signal (TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm).
Integrate the signals to confirm relative proton counts.
Measure the chemical shifts (δ) and coupling constants (J) for the anomeric proton and other key signals. Compare these values to the diagnostic data presented in Section 4.
Conclusion
The assignment of anomeric configuration for fucose acetates is a straightforward process when approached systematically with NMR spectroscopy. The ¹H NMR spectrum serves as the primary tool, where the combination of the anomeric proton's chemical shift and its coupling constant to H2 provides an unambiguous fingerprint. The α-anomer is defined by a downfield H1 signal with a small ³J_H1,H2 coupling (2–4 Hz), while the β-anomer shows a more upfield H1 signal with a large ³J_H1,H2 coupling (7–9 Hz). These assignments can be confidently confirmed using ¹³C NMR data, where the anomeric carbon (C1) of the β-anomer resonates downfield from that of the α-anomer. By understanding the underlying stereoelectronic principles and following a robust experimental protocol, researchers can ensure the structural integrity of their fucosylated compounds, a critical step in advancing glycoscience and related fields.
References
Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). International Journal of Chemistry and Technology.
Identification of the Anomeric Configuration.
One-and two-dimensional COSY 1 H NMR spectra of the major acetylated...
Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025). Bentham Science.
Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. (2014). Glycobiology. [Link]
NMR Chemical Shifts. (2002). University of Wisconsin-Madison.
Glucose Anomers. Magritek.
Primary Structure of Glycans by NMR Spectroscopy. (2020). Chemical Reviews. [Link]
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (2002). Concepts in Magnetic Resonance.
Supplementary Inform
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). Journal of Chemical Research.
Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5...
Comparative Guide: Melting Point & Stability of Alpha vs. Beta Tetraacetyl Fucose
This guide provides an in-depth technical comparison of the melting points and physical properties of α- and β-1,2,3,4-tetra-O-acetyl-L-fucopyranose. It is designed for researchers in glycobiology and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the melting points and physical properties of α- and β-1,2,3,4-tetra-O-acetyl-L-fucopyranose. It is designed for researchers in glycobiology and medicinal chemistry who require precise characterization data for synthetic intermediates.[1]
[1]
Executive Summary
In the synthesis of fucosylated conjugates, 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose (α-TAF) is the thermodynamically stable, crystalline anomer, characterized by a distinct melting point range of 90–95 °C . In contrast, 1,2,3,4-tetra-O-acetyl-β-L-fucopyranose (β-TAF) is the kinetically formed anomer, which is significantly less stable. The β-anomer typically exists as an amorphous solid or syrup and readily undergoes mutarotation to the α-form in solution or during crystallization attempts. Consequently, the α-anomer is the industry standard for storage and subsequent glycosylation reactions.
Scientific Foundation: The Anomeric Effect in L-Fucose
To understand the melting point discrepancy, one must analyze the stereochemical drivers governing the stability of the pyranose ring.
Conformation: L-Fucose adopts the
chair conformation as its lowest energy state.
Alpha Anomer (
-L): The anomeric acetate group at C1 is in the axial position. This is stabilized by the anomeric effect (hyperconjugation between the endocyclic oxygen lone pair and the antibonding orbital of the C1-OAc bond).
Beta Anomer (
-L): The anomeric acetate is in the equatorial position. While sterically less crowded, it lacks the stabilizing orbital overlap of the anomeric effect, making it thermodynamically less favorable in non-polar solvents (like the acetylation reaction mixture).[1]
This thermodynamic preference drives the conversion of any formed
-anomer into the crystalline -anomer, explaining why the -form is the isolable solid with a defined melting point.
Physical Properties Comparison
The following table summarizes the key physical differences. Note the distinct lack of a stable melting point for the
-anomer due to its propensity to anomerize.
Property
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
1,2,3,4-Tetra-O-acetyl-β-L-fucopyranose
CAS Number
64913-16-2
50615-78-6
Melting Point
90 – 95 °C (Sharp)
N/A (Often syrup/amorphous)
Physical State
White Crystalline Solid
Colorless Syrup or Unstable Solid
Optical Rotation
(c=1, CHCl)
Variable (mutarotates)
Thermodynamic Stability
High (Stabilized by Anomeric Effect)
Low (Kinetic Product)
Solubility
Soluble in DCM, EtOAc, MeOH
Soluble in DCM, EtOAc
Critical Insight: Attempts to isolate pure β-TAF often result in mixtures enriched with α-TAF. The "melting point" of a β-rich sample will appear as a broad, depressed range (e.g., 70–85 °C) indicating impurity and ongoing anomerization.[1]
Experimental Protocols
Protocol A: Synthesis & Isolation of Crystalline α-TAF
This protocol utilizes thermodynamic control to ensure the isolation of the high-melting
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Peracetylated Fucose
In the intricate world of glycobiology and pharmaceutical development, the precise structural elucidation of carbohydrates is paramount. Fucose, a deoxyhexose, is a critical terminal monosaccharide on many glycoconjugate...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of glycobiology and pharmaceutical development, the precise structural elucidation of carbohydrates is paramount. Fucose, a deoxyhexose, is a critical terminal monosaccharide on many glycoconjugates, playing pivotal roles in cell recognition, signaling, and immune responses. Its accurate identification and differentiation from other monosaccharides are therefore essential.
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of peracetylated fucose, a common derivatization strategy used to enhance volatility and produce information-rich spectra in gas chromatography-mass spectrometry (GC-MS). We will explore the unique fragmentation signature of fucosyl residues, compare it with other common monosaccharides, and provide field-proven protocols to ensure reliable and reproducible results.
The Rationale for Peracetylation in Carbohydrate Analysis
Undivatized monosaccharides, including fucose, are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis. Chemical derivatization is employed to replace the polar hydroxyl (-OH) groups with less polar, more volatile moieties. Peracetylation, which converts the hydroxyl groups to acetate esters (-OAc), is a robust and widely adopted method that not only increases volatility but also directs fragmentation in a predictable manner upon ionization in the mass spectrometer. This process yields characteristic fragment ions that serve as a structural fingerprint for the original monosaccharide.
The Unique Fragmentation Fingerprint of Peracetylated Fucose
Upon entering the mass spectrometer, peracetylated fucose (as the alditol acetate, 1,5-di-O-acetyl-2,3,4-tri-O-acetyl-fucitol) undergoes electron ionization (EI), leading to the formation of a molecular ion that is often unstable and rapidly fragments. The resulting fragmentation pattern is a treasure trove of structural information.
The mass spectrum is typically dominated by a series of oxonium ions formed through the cleavage of the carbon-carbon backbone. The key to differentiating fucose from other hexoses lies in its deoxy nature—the absence of a hydroxyl group at the C-6 position. This seemingly minor structural difference has a profound impact on the resulting mass-to-charge ratios (m/z) of the fragment ions.
A comparative analysis of the primary fragment ions for peracetylated fucose versus a standard peracetylated hexose like glucose is summarized below.
Ion Formation (Cleavage)
Peracetylated Fucose Fragment (m/z)
Peracetylated Hexose (e.g., Glucose) Fragment (m/z)
Significance
C1-C2
115
115
Common fragment, less diagnostic
C2-C3
157
157
Common fragment, less diagnostic
C3-C4
217
217
Common fragment, less diagnostic
C4-C5
259
289
Primary Diagnostic Peak
C5-C6
Not observed
361
Confirmatory for hexoses
The most telling difference arises from the cleavage between C4 and C5. For a standard peracetylated hexose alditol, this cleavage yields a prominent ion at m/z 289. However, for peracetylated fucose (a deoxyhexose), the corresponding fragment lacks the acetoxy group at the C-6 position, resulting in a characteristic and diagnostic ion at m/z 259 . The absence of the m/z 289 ion and the strong presence of the m/z 259 ion is a reliable indicator of a fucosyl residue.
Visualizing the Fragmentation Pathway
The following diagram illustrates the key fragmentation cleavages for peracetylated alditols, highlighting the diagnostic ions that differentiate fucose from other hexoses.
Caption: Key EI fragmentation pathways for peracetylated fucose vs. a generic hexose.
Experimental Protocols: A Self-Validating Workflow
Achieving a clean and diagnostic fragmentation pattern requires meticulous sample preparation and optimized analytical conditions. The following workflow is designed to be self-validating, with clear checkpoints for success.
Experimental Workflow Overview
Caption: Workflow for the analysis of monosaccharides as alditol acetates.
Part 1: Sample Preparation (Alditol Acetates)
This protocol is adapted from standard methods for monosaccharide composition analysis.
Hydrolysis:
Place 10-50 µg of purified glycoprotein or glycan into a screw-cap tube.
Add 200 µL of 2 M trifluoroacetic acid (TFA).
Cap the tube tightly and heat at 120°C for 2 hours to release the monosaccharides.
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
Reduction to Alditols:
Causality: This step converts the reducing end of the monosaccharides (aldehydes or ketones) into primary alcohols. This prevents the formation of multiple anomeric peaks during chromatography, simplifying the resulting chromatogram.
Add 100 µL of 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH₄).
Incubate at room temperature for 1 hour.
Trustworthiness Check: Quench the reaction by adding 2-3 drops of glacial acetic acid until bubbling ceases. This neutralizes excess borohydride.
Borate Removal:
Evaporate the sample to dryness under nitrogen.
Add 200 µL of methanol and evaporate again. Repeat this step three times to remove borate salts as volatile methyl borate.
Peracetylation:
Causality: This is the key derivatization step to increase volatility for GC-MS.
Add 100 µL of acetic anhydride and 100 µL of pyridine (use a fume hood). Pyridine acts as a catalyst and acid scavenger.
Cap the tube tightly and incubate at 100°C for 30 minutes.
Cool the sample to room temperature.
Extraction:
Add 500 µL of dichloromethane (DCM) and 500 µL of deionized water.
Vortex thoroughly and centrifuge for 2 minutes to separate the layers.
Carefully transfer the lower organic layer (DCM), which contains the peracetylated alditol acetates, to a new vial.
Evaporate the DCM under a gentle stream of nitrogen until just dry. Reconstitute in a small volume (e.g., 50 µL) of acetone for GC-MS analysis.
Part 2: GC-MS Analysis
System: Gas chromatograph coupled to a mass spectrometer with an EI source.
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Injection: 1 µL splitless injection at 250°C.
Oven Program:
Initial temperature: 60°C, hold for 1 min.
Ramp 1: 20°C/min to 180°C.
Ramp 2: 5°C/min to 240°C.
Hold at 240°C for 5 min.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40-450.
Conclusion
The mass spectrometry fragmentation of peracetylated fucose provides a robust and highly specific method for its identification. The key to this specificity is the diagnostic fragment ion at m/z 259, which directly reflects its deoxyhexose nature and clearly distinguishes it from isomeric hexoses that produce a characteristic ion at m/z 289. By employing a meticulous and self-validating experimental workflow, from hydrolysis to GC-MS analysis, researchers can confidently identify fucosyl residues, paving the way for a deeper understanding of their critical biological functions.
References
Title: Analysis of neutral monosaccharides in glycoproteins by gas-liquid chromatography and mass spectrometry.
Source: Methods in Enzymology, 1994.
URL: [Link]
Validation
Comparison of tetraacetyl fucose vs 2-fluoro-fucose efficiency
This guide provides a technical comparison between Tetraacetyl Fucose (Ac₄Fuc) and 2-Fluoro-Fucose (2FF) . Executive Summary In the context of metabolic glycoengineering and antibody drug development, these two reagents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Tetraacetyl Fucose (Ac₄Fuc) and 2-Fluoro-Fucose (2FF) .
Executive Summary
In the context of metabolic glycoengineering and antibody drug development, these two reagents represent opposing forces within the fucose salvage pathway.
Tetraacetyl Fucose (Ac₄Fuc) is a Metabolic Substrate/Enhancer . It is designed for high-efficiency cellular uptake via passive diffusion to saturate the fucosylation pathway. It is primarily used to rescue fucosylation defects, boost glycan occupancy, or (in modified forms like Ac₄Fuc-Alkyne) label glycoconjugates.
2-Fluoro-Fucose (2FF) is a Metabolic Inhibitor . It is designed to block the fucosylation pathway.[1] It acts as a competitive inhibitor of fucosyltransferases (FUTs) and a feedback inhibitor of the de novo pathway, making it the gold standard for producing afucosylated antibodies (to enhance ADCC).
Key Efficiency Distinction:
Ac₄Fuc Efficiency: Measured by Incorporation Rate . High efficiency due to lipophilic peracetylation bypassing rate-limiting transporters (SLC35C1).
2FF Efficiency: Measured by Inhibition Potency (IC₅₀) . High efficiency in depleting intracellular GDP-Fucose pools, typically achieving >90% afucosylation at low micromolar concentrations (10–50 µM).
Mechanistic Comparison
The fundamental difference lies in how these molecules interact with the Fucose Salvage Pathway .
Pathway Diagram (Graphviz)
Caption: The dual fate of fucose analogs. Ac4Fuc (Green) bypasses membrane bottlenecks to flood the donor pool. 2FF (Red) generates a toxic nucleotide analog (GDP-2F-Fuc) that shuts down both de novo synthesis (GMD) and transfer (FUT8).
Efficiency Analysis
A. Bioavailability & Uptake Efficiency
Tetraacetyl Fucose (Ac₄Fuc):
Mechanism: The four acetyl groups render the molecule lipophilic, allowing it to cross the cell membrane via passive diffusion . Once inside, non-specific cytosolic esterases cleave the acetyl groups, releasing free fucose.
Efficiency:Superior. It bypasses the saturation limits of the fucose transporter (SLC35C1). This makes Ac₄Fuc highly effective even in cells with low transporter expression.
2-Fluoro-Fucose (Free vs. Peracetylated):
Free 2FF: Relies on endogenous transporters. Efficiency can vary by cell line.
Peracetylated 2FF (Ac₄-2FF): Often used to mimic the high uptake efficiency of Ac₄Fuc. However, studies (e.g., Zimmermann et al., 2019) indicate that for 2FF, peracetylation provides only a minor increase in inhibitory potency in CHO cells compared to the free form, suggesting that the conversion to GDP-2FF (not entry) is the rate-limiting step for inhibition.
Objective: Use 2FF to reduce core fucosylation of IgG expressed in CHO cells.
Preparation:
Prepare a 100 mM stock solution of 2-Fluoro-L-Fucose (2FF) in sterile water or DMSO.
Note: If using Peracetylated-2FF, dissolve in DMSO.
Seeding:
Seed CHO cells (e.g., CHO-K1 or CHO-S) at 0.5 × 10⁶ cells/mL in production medium.
Treatment:
Add 2FF to the culture at the time of seeding (Day 0).
Target Concentration:50 µM (Range: 20–80 µM).
Tip: A single dose at Day 0 is usually sufficient for batch cultures. For fed-batch, supplement 2FF in the feed to maintain >20 µM concentration.
Harvest & Analysis:
Harvest supernatant on Day 7–14.
Purify IgG via Protein A chromatography.
Validation: Digest with PNGase F and analyze N-glycans via LC-MS (HILIC or C18). Look for the G0/G1/G2 peaks (Afucosylated) vs. G0F/G1F/G2F (Fucosylated).
Note: Higher concentrations (>200 µM) may cause background non-specific labeling or toxicity due to acetate load.
Incubation:
Incubate for 24–72 hours.
Ac₄Fuc is rapidly metabolized; for long-term labeling, replenish every 48 hours.
Validation:
For Rescue: Analyze via Lectin Blot (AAL lectin) or LC-MS.
For Labeling (Ac₄-Alkyne): Perform Click Chemistry (CuAAC) with an Azide-Fluorophore, followed by Flow Cytometry or Fluorescence Microscopy.
Troubleshooting & Nuances
The "Acetylation Myth": While peracetylation (Ac₄) generally increases permeability, it is not always necessary for 2FF. Free 2FF is often sufficiently transported by CHO cells to achieve >90% afucosylation. Use Ac₄-2FF only if the specific cell line lacks fucose transporters (SLC35C1 null).
Feedback Inhibition: 2FF is particularly efficient because it works twice: it competes at the FUT8 active site and shuts down the cell's own production of GDP-Fucose (via GMD inhibition). This dual mechanism is why it outperforms other inhibitors.
Toxicity: Ac₄Fuc releases 4 molecules of acetate per fucose. At high concentrations (>200 µM), this can alter intracellular pH or metabolism. Always run a viability control.
References
Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases. Nature Chemical Biology, 8(7), 661–668. Link
Zimmermann, M., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Antibodies, 8(1), 9. Link
Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody carbohydrates for antibody-dependent, cell-mediated cytotoxicity enhancement. Proceedings of the National Academy of Sciences, 110(14), 5404–5409. Link
Allen, J. D., et al. (2016). 2-Fluoro-L-fucose is a metabolically incorporated inhibitor of plant cell wall polysaccharide fucosylation. Plant Physiology, 171(1), 161–173. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: Beta-L-Fucose Tetraacetate (1,2,3,4-Tetra-O-acetyl-L-fucopyranose)
Application: Metabolic Glycoengineering (MGE), Glycosylation Standards, Intracellular Delivery.
Primary Challenge: Unlike free fucose, the tetraacetate derivative is highly hydrophobic and lacks a strong chromophore, rendering standard UV detection (254 nm) ineffective and traditional carbohydrate columns (HILIC/Ligand Exchange) unsuitable.
This guide provides a definitive technical comparison between the Reverse Phase (C18) methods required for the tetraacetate derivative and the HILIC/Ion-Exchange methods used for its precursor, free L-fucose.
Part 1: Comparative Performance Analysis
The retention behavior of Beta-L-Fucose Tetraacetate is governed by the acetylation of its four hydroxyl groups. This modification inverts the molecule's polarity from highly polar (free sugar) to non-polar (peracetylated).
Retention Time Comparison (Representative Data)
The following data illustrates the retention shift observed when analyzing the tetraacetate derivative versus the free sugar and a structural isomer (Galactose Tetraacetate).
Experimental Conditions:
System: Agilent 1290 Infinity II LC
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase: Water (A) / Acetonitrile (B) + 0.1% Formic Acid
Gradient: 5% B to 95% B over 20 minutes.
Detection: LC-MS (ESI+) or CAD (Charged Aerosol Detector).
Analyte
Retention Time (min)
Hydrophobicity Index
Detection Mode
Notes
Free L-Fucose
0.8 - 1.2 (Void)
Low (Polar)
RID / MS
Elutes in void volume on C18; requires HILIC for retention.
Beta-L-Fucose Tetraacetate
12.4 - 12.8
High (Non-polar)
MS / CAD
Target Analyte. Sharp peak in high organic region.
Galactose Tetraacetate
11.9 - 12.2
High
MS / CAD
Isomeric impurity; elutes slightly earlier due to stereochemistry changes at C4.
Chromatographic Selectivity
Free Fucose: Requires Aminex or Amide-HILIC columns. Retention is driven by hydrogen bonding.
Fucose Tetraacetate: Requires C18/C8 Reverse Phase. Retention is driven by hydrophobic interaction between the acetyl groups and the alkyl stationary phase.
Part 2: Detailed Experimental Protocol
Reagents & Preparation
Stock Solution: Dissolve 1 mg Beta-L-Fucose Tetraacetate in 1 mL 100% Acetonitrile (ACN) .
Note: Do not use water for the stock solution; the compound has low aqueous solubility and may precipitate or undergo slow hydrolysis.
Working Standard: Dilute stock to 10 µg/mL using 50:50 Water:ACN.
Mobile Phases:
MP A: HPLC-grade Water + 0.1% Formic Acid (Proton source for ESI).
MP B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Instrument Parameters (Reverse Phase C18)
Parameter
Setting
Rationale
Column
C18 (2.1 x 100mm, 1.8µm)
Sub-2-micron particles provide the resolution needed to separate isomers (e.g., fucose vs. galactose tetraacetate).
Flow Rate
0.3 mL/min
Optimized for ESI ionization efficiency.
Column Temp
40°C
Improves mass transfer and peak sharpness for protected sugars.
Injection Vol
2 - 5 µL
Prevent column overload; acetylated sugars can cause peak tailing if overloaded.
Gradient Profile
0.0 min: 10% B (Equilibration)
2.0 min: 10% B (Load)
18.0 min: 90% B (Linear Ramp - Elution of Tetraacetate typically ~12-13 min)
20.0 min: 95% B (Wash)
22.0 min: 10% B (Re-equilibration)
Detection (MS Settings)
Ionization: ESI Positive Mode.
Target Ion: [M+Na]+ (Sodium adduct) or [M+NH4]+ (Ammonium adduct).
Expert Tip: Acetylated sugars often ionize poorly as [M+H]+. Sodium adducts are dominant.
MW of Fucose Tetraacetate: ~332.3 g/mol .
Monitor m/z:355.3 (M+Na).
Part 3: Mechanism & Workflow Visualization
Experimental Workflow
The following diagram outlines the critical decision path for analyzing fucose derivatives, ensuring the correct column selection based on acetylation status.
Understanding why we analyze this molecule: The tetraacetate form is membrane-permeable, allowing it to enter the cell where it is deacetylated and converted into GDP-Fucose for glycosylation.
Figure 2: Intracellular activation pathway. The tetraacetate form (Green) is critical for crossing the membrane before being processed into the active biological substrate.
Part 4: Troubleshooting & Optimization
Peak Splitting
Cause: Anomeric scrambling. While the tetraacetate is generally stable, if the anomeric position (C1) hydrolyzes in the stock solution, you may see a split peak representing the alpha and beta anomers of the triacetate or partially deacetylated forms.
Solution: Prepare standards fresh in anhydrous acetonitrile . Avoid protic solvents (methanol/water) for long-term storage of the standard.
Low Sensitivity
Cause: Lack of chromophore.
Solution: Do not rely on UV 210 nm. It is non-specific and drifts with gradients. Use ELSD (Evaporative Light Scattering) or CAD if MS is unavailable. If using MS, ensure sodium (Na+) is available in the mobile phase (ubiquitous in glass) to promote adduct formation [M+Na]+.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical compounds is a critical, often...
Author: BenchChem Technical Support Team. Date: February 2026
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical compounds is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to handle this final procedural step with the same precision and care as your research.
Understanding the Compound: Hazard Profile and Initial Assessment
Reactivity: Generally stable under normal laboratory conditions. Acetyl groups can be hydrolyzed under strong acidic or basic conditions.[4]
Toxicity: Specific toxicity data is limited. As with any chemical, unnecessary exposure should be avoided.
Environmental Impact: While not acutely toxic, the introduction of synthetic organic molecules into the environment should be minimized. Some sources indicate a Water Hazard Class (WGK) of 3 for the alpha isomer, suggesting it may be hazardous to water.[2]
Given these characteristics, 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose should be treated as a chemical waste product and disposed of through a licensed hazardous waste disposal service. It should not be disposed of in the regular trash or down the drain.[5]
Step-by-Step Disposal Protocol
This protocol is designed to align with general laboratory hazardous waste management guidelines.[6][7] Always consult your institution's specific Environmental Health and Safety (EHS) procedures, as local regulations may vary.
Part 1: Waste Segregation and Containerization
Designated Waste Container:
Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass bottle with a secure screw cap).[8][9]
Do not mix 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose with other waste streams, particularly liquids, reactive chemicals, or incompatible substances.[9] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[9]
Labeling:
Properly label the waste container with the full chemical name: "1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose".[7]
Include the CAS number if available.
Indicate the approximate quantity of waste in the container.
Clearly mark the container as "Hazardous Waste".
Part 2: Accumulation and Storage
Satellite Accumulation Area (SAA):
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6][7][9] This area should be at or near the point of generation and under the control of the laboratory personnel.[7]
Ensure the SAA is a secondary containment system, such as a spill tray, to contain any potential leaks.[8]
Storage Conditions:
Keep the waste container tightly closed except when adding waste.[6][7][9]
Store in a cool, dry, and well-ventilated area away from heat sources or open flames, as the compound is a combustible solid.[2]
Part 3: Disposal Request and Pickup
Scheduling a Pickup:
Once the waste container is full or is approaching the holding time limit set by your institution (often 12 months for partially filled containers in an SAA), arrange for its disposal.[7][9]
Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a form to your EHS department.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Personnel Safety:
Ensure all personnel in the immediate area are aware of the spill.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Containment and Cleanup:
For a small, dry spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[10] Avoid generating dust.
Use a dustpan and brush for collection; do not use your hands.
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then wash with soap and water.
All cleanup materials (gloves, wipes, etc.) should be placed in a sealed bag and disposed of as hazardous waste.[6]
Large Spills:
In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately.
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose.
Caption: Decision workflow for the disposal of 1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose.
Minimizing Waste: A Proactive Approach
A comprehensive disposal plan also includes strategies for waste minimization.[7] Consider the following best practices in your laboratory:
Order only the necessary quantities of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose for your experiments.[6]
Maintain an accurate chemical inventory to avoid ordering duplicates.[6]
Consider sharing surplus chemicals with other research groups.[7]
By adhering to these disposal protocols and waste minimization strategies, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. This proactive approach to chemical waste management is an integral part of responsible scientific practice.
References
Laboratory Waste Management Guidelines. Available from: [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Available from: [Link]
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose. PubChem. Available from: [Link]
How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. Available from: [Link]
1,2,3,4-Tetra-O-acetyl-L-fucopyranose. PubChem. Available from: [Link]
The Role of Acetylated Sugars in Chemical Synthesis & R&D. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Context
Compound: 1,2,3,4-Tetra-o-acetyl-beta-L-fucopyranose (and related anomers)
Primary Application: Glycoscience, oligosaccharide synthesis, metabolic probing.
Physical State: White to off-white crystalline powder.
While often classified as non-hazardous or low-hazard under GHS criteria [1, 2], this intermediate requires a Context-Driven Safety Protocol . The primary risk in handling acetylated sugars lies not just in the solid itself (which poses a dust inhalation nuisance), but in the solvents required for its solubilization (DCM, Pyridine, DMF) and the reagents used for deprotection (Sodium Methoxide, Hydrazine).
The Core Directive: Treat the solvent system as the primary hazard driver, and the solid as a particulate contaminant.
Risk Assessment & PPE Matrix
This protocol moves beyond generic advice by linking PPE directly to the activity being performed.
The "Solvent-First" Defense Strategy
Acetylated sugars are lipophilic. They are commonly dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO). Standard latex gloves provide insufficient protection against DCM.
PPE Selection Table
Component
Standard Handling (Weighing/Solid)
Solubilization (DCM/Chloroform)
Solubilization (DMSO/DMF)
High-Risk/Spill Response
Hand Protection
Nitrile (4 mil)
PVA (Polyvinyl alcohol) or Double Nitrile (change immediately upon splash)
Butyl Rubber or Thick Nitrile (DMSO permeates thin nitrile)
Silver Shield / 4H (Laminate)
Eye Protection
Safety Glasses (Side Shields)
Chemical Splash Goggles
Chemical Splash Goggles
Full Face Shield + Goggles
Respiratory
N95 (if outside hood)
Fume Hood (Mandatory)
Fume Hood (Mandatory)
P100 Respirator (if powder aerosolized)
Body Defense
Cotton Lab Coat
Lab Coat + Chemical Apron
Lab Coat
Tyvek Suit (for large scale)
Critical Causality: Nitrile gloves degrade rapidly (seconds) in DCM. If dissolving this fucose derivative in halogenated solvents, you must use a "Double Glove" technique or specialized chemically resistant gloves [3].
Operational Protocols (Step-by-Step)
Phase A: Weighing & Transfer (Solid State)
Goal: Prevent particulate inhalation and static dispersion.
Engineering Control: Operate inside a certified chemical fume hood.
Static Management: Acetylated sugars are prone to static charge. Use an anti-static gun or ionizer bar if the powder "flies."
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which increase static cling.
Self-Validating Check: Wipe the balance area with a wet tissue (water) before and after. If the tissue turns sticky or leaves a residue, your containment failed.
Phase B: Solubilization (Liquid State)
Goal: Prevent dermal absorption via solvent carrier.
Solvent Choice:
DCM: High volatility.[1] Use double nitrile gloves.
Methanol: Flammable. Standard nitrile is acceptable.
Addition: Add solvent slowly to the solid to prevent "puffing" of the lightweight powder.
Vessel: Always seal the reaction vessel (Round Bottom Flask) immediately after addition.
Phase C: Waste Disposal & Decontamination
Goal: Environmental compliance and preventing drain clogs.
Do NOT flush down the drain. Acetylated sugars are organic esters; they contribute to high Chemical Oxygen Demand (COD) and can hydrolyze into sticky residues that clog plumbing [4].
Disposal Logic
Solid Waste: Place contaminated weigh boats/paper in "Solid Hazardous Waste" (incineration).
Liquid Waste: Segregate based on the solvent.
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in Methanol/DMSO/Ethyl Acetate.
Visualized Workflows
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct glove material based on the solvent system, which is the critical variable.
Caption: PPE Selection Logic. Note that the solvent carrier dictates the glove material, not the sugar itself.
Diagram 2: Waste Stream Management
A self-validating workflow to ensure no organic material enters the municipal water system.
Caption: Waste Disposal Workflow. Strict segregation prevents regulatory violations and dangerous chemical incompatibilities.
Emergency Response (The "Self-Validating" Safety Net)
In the event of exposure, the response must be immediate.[2]
Inhalation: Move to fresh air. If wheezing occurs (rare, but possible with fine dust), seek medical attention.
Eye Contact: Flush with water for 15 minutes. Acetylated sugars can hydrolyze slowly in the eye, potentially lowering pH and causing irritation [5].
Skin Contact: Wash with soap and water. Do not use alcohol or acetone to wash skin, as this may increase the absorption rate of the compound [6].
Spill Cleanup:
Dry Spill: Sweep up carefully to avoid dust generation. Place in a sealed bag.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.
References
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
TopTec World. (2023).[3] Waste Management in Sugar Industry. Retrieved from [Link]
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]